molecular formula C7H9NO B6243496 rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one, cis CAS No. 77131-40-9

rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one, cis

Cat. No.: B6243496
CAS No.: 77131-40-9
M. Wt: 123.2
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Description

Rac-(1R,6S)-7-azabicyclo[4.2.0]oct-3-en-8-one, cis is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.2. The purity is usually 95.
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Properties

CAS No.

77131-40-9

Molecular Formula

C7H9NO

Molecular Weight

123.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

7-azabicyclo[4.2.0]oct-3-en-8-one CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-azabicyclo[4.2.0]oct-3-en-8-one: Technical Profile & Synthesis Guide

A Privileged -Lactam Scaffold for Medicinal Chemistry & Polymer Science[1]

Abstract This technical guide provides a comprehensive analysis of 7-azabicyclo[4.2.0]oct-3-en-8-one (CAS 20205-48-5), a bicyclic


-lactam synthesized via the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) and 1,4-cyclohexadiene. As a conformationally constrained scaffold, it serves as a critical intermediate in the synthesis of non-proteinogenic amino acids (e.g., cis-4-aminocyclohex-1-enecarboxylic acid) and novel polyamide materials. This document details its physicochemical properties, a validated synthesis protocol, reaction mechanisms, and downstream applications.

Chemical Identity & Properties

The compound is a fused bicyclic system containing a four-membered lactam (azetidinone) ring and a six-membered cyclohexene ring. The fusion stereochemistry is exclusively cis when synthesized via thermal [2+2] cycloaddition.

Table 1: Physicochemical Specifications

PropertyValue / Description
CAS Number 20205-48-5
IUPAC Name 7-Azabicyclo[4.2.0]oct-3-en-8-one
Synonyms cis-7-Azabicyclo[4.2.0]oct-3-en-8-one;

-Lactam of 4-aminocyclohexenylcarboxylic acid
Molecular Formula

Molecular Weight 123.15 g/mol
Structure Bicyclic [4.2.0] system with

-lactam and C3=C4 unsaturation
Physical State Crystalline solid (pure) or viscous oil (crude)
Melting Point Approx. 35–40°C (analogous to saturated congener)
Solubility Soluble in DCM, CHCl

, THF, Ethyl Acetate

Synthesis Protocol: The CSI [2+2] Cycloaddition

The most authoritative route to 7-azabicyclo[4.2.0]oct-3-en-8-one is the reaction of Chlorosulfonyl Isocyanate (CSI) with 1,4-cyclohexadiene , followed by reductive removal of the


-sulfonyl group. This method, pioneered by Graf and refined by Paquette, leverages the high electrophilicity of CSI.
Reaction Mechanism

The reaction proceeds via a concerted [2+2] cycloaddition (or a rapid stepwise dipolar pathway) to form the N-chlorosulfonyl-


-lactam intermediate. The 1,4-diene system allows chemoselective addition to one double bond without significant polymerization if temperature is controlled.
Experimental Workflow

Safety Warning: CSI is highly corrosive, reacts violently with water, and is a lachrymator. Perform all steps in a fume hood under inert atmosphere (


 or Ar).
Step 1: Cycloaddition (Formation of N-Sulfonyl Intermediate)
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and

    
     inlet.
    
  • Solvent: Charge the flask with 1,4-Cyclohexadiene (1.0 equiv) dissolved in anhydrous Dichloromethane (DCM) or Diethyl Ether (0.5 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath). Note: Lower temperatures favor the [2+2] pathway over polymerization.

  • Addition: Add Chlorosulfonyl Isocyanate (CSI) (1.0 equiv) dropwise over 30–60 minutes. Maintain internal temperature below -60°C.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2–4 hours. The solution typically turns pale yellow.

Step 2: Reductive Workup (Removal of -SO

Cl)
  • Preparation: Prepare a solution of Sodium Sulfite (

    
    )  (2.5 equiv) in water, buffered to pH ~7–8 with Sodium Bicarbonate (
    
    
    
    ) or Sodium Hydroxide (
    
    
    ).
  • Hydrolysis: Add the reaction mixture dropwise to the vigorously stirred sulfite solution at 0°C . Caution: Exothermic evolution of

    
     and HCl.
    
  • Extraction: Maintain pH ~7.5 by adding dilute NaOH if necessary. Extract the aqueous layer with DCM (

    
    ).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate or sublime to obtain the pure lactam.
    

Mechanistic Visualization

The following diagram illustrates the transformation from raw materials to the final scaffold, highlighting the critical intermediate.

Synthesispathway Reagents Reagents: 1,4-Cyclohexadiene + CSI Intermediate Intermediate: N-Chlorosulfonyl- 7-azabicyclo[4.2.0] oct-3-en-8-one Reagents->Intermediate [2+2] Cycloaddition (-78°C to 0°C) Reduction Reductive Hydrolysis: Na2SO3 / NaOH (- SO3, - HCl) Intermediate->Reduction Quench Product Product: 7-azabicyclo[4.2.0] oct-3-en-8-one (CAS 20205-48-5) Reduction->Product N-Deprotection

Caption: Synthesis of 7-azabicyclo[4.2.0]oct-3-en-8-one via CSI cycloaddition and reductive dechlorination.

Applications & Reactivity

Ring-Opening Polymerization (ROP)

The strained four-membered lactam ring makes this compound an excellent monomer for anionic ring-opening polymerization .

  • Catalysts: Strong bases (e.g., Potassium tert-butoxide,

    
    ) or N-heterocyclic carbenes.
    
  • Product: Polyamide-3 derivatives (Nylon-3 analogs) with a cyclohexenyl backbone. These polymers exhibit high thermal stability and rigid chain conformations.

Precursor to Constrained Amino Acids

Acidic hydrolysis of the lactam bond yields cis-4-aminocyclohex-1-enecarboxylic acid .

  • Reagent: 6M HCl, reflux, 4–6 hours.

  • Utility: This

    
    -amino acid serves as a conformationally restricted GABA analog or a building block for foldamers (peptidomimetics with specific secondary structures).
    
Functionalization

The C3=C4 double bond remains available for orthogonal functionalization:

  • Epoxidation: Reaction with m-CPBA yields the epoxy-lactam.

  • Hydrogenation: Pd/C catalyzed reduction yields the saturated 7-azabicyclo[4.2.0]octan-8-one (CAS 34102-49-3).

Logical Relationships & Downstream Pathways

Reactivity Core 7-azabicyclo[4.2.0] oct-3-en-8-one Acid cis-4-aminocyclohex- 1-enecarboxylic acid Core->Acid Acid Hydrolysis (HCl, Reflux) Polymer Polyamide (Nylon-3 derivative) Core->Polymer Anionic ROP (KOtBu) Saturated 7-azabicyclo[4.2.0] octan-8-one Core->Saturated Hydrogenation (H2, Pd/C)

Caption: Primary chemical transformations and downstream utility of the scaffold.

References

  • Sigma-Aldrich. (n.d.). 7-Azabicyclo[4.2.0]oct-3-en-8-one Product Detail. Retrieved from

  • Graf, R. (1966). Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23.
  • Paquette, L. A., et al. (1969). Unsaturated Heterocyclic Systems. LI. Reaction of Chlorosulfonyl Isocyanate with 1,4-Cyclohexadiene. Journal of the American Chemical Society.[1] (Primary synthesis reference).

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: 7-Azabicyclo[4.2.0]octan-8-one.[2][3] Retrieved from

  • Shellhamer, D. F., & Perry, M. C. (2020).[4] Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends in Organic Chemistry.

Sources

cis-Fused Bicyclic 2-Azetidinone Derivatives: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cis-fused bicyclic 2-azetidinone (β-lactam) scaffold represents the structural core of the most clinically significant antibiotic classes, including penicillins, cephalosporins, and carbapenems.[1] Unlike their monocyclic counterparts (monobactams), the fusion of the four-membered azetidinone ring to a five- or six-membered ring induces significant ring strain. This strain forces the bridgehead nitrogen into a pyramidal geometry, reducing amide resonance and heightening the reactivity of the carbonyl carbon toward nucleophilic attack—a critical feature for acylating Penicillin-Binding Proteins (PBPs).

This technical guide analyzes the synthetic strategies for accessing these thermodynamically unstable but pharmacologically potent systems, with a specific focus on the cis-stereoselectivity required for bioactivity. We explore the mechanistic nuances of the Staudinger ketene-imine cycloaddition, detailed experimental protocols, and the Structure-Activity Relationships (SAR) that drive modern drug design.

Structural & Stereochemical Fundamentals

The Imperative of cis-Fusion

The biological activity of bicyclic β-lactams is inextricably linked to the stereochemistry at the bridgehead carbons (typically C5/C6 in penams).

  • Bio-mimicry: The cis-fused conformation mimics the D-Ala-D-Ala terminus of the nascent peptidoglycan pentapeptide, the natural substrate of bacterial transpeptidases (PBPs).

  • Reactivity Modulation: Trans-fused bicyclic β-lactams are often too strained to be stable or, conversely, lack the specific torsional alignment required for the acylation transition state.

  • Nitrogen Pyramidalization: In cis-fused systems, the bridgehead nitrogen is prevented from achieving planarity. This orthogonal distortion diminishes the overlap between the nitrogen lone pair and the carbonyl

    
    -system, increasing the electrophilicity of the 
    
    
    
    -lactam carbonyl.

Synthetic Architectures: The Staudinger Cycloaddition

The Staudinger ketene-imine cycloaddition remains the gold standard for constructing the 2-azetidinone ring. Controlling the diastereoselectivity to favor the cis-isomer over the thermodynamically more stable trans-isomer is the primary synthetic challenge.

Mechanistic Pathway & Torquoselectivity

The reaction proceeds via a stepwise mechanism involving a zwitterionic intermediate, not a concerted


 cycloaddition.[2][3][4]
  • Nucleophilic Attack: The imine nitrogen attacks the ketene sp-carbon from the less hindered face, generating a zwitterionic enolate.

  • Conrotatory Ring Closure: The zwitterion undergoes electrocyclic ring closure. The stereochemical outcome (cis vs. trans) is determined by the direction of rotation (torquoselectivity), which is controlled by electronic and steric factors.

Critical Insight: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the kinetic cis-product.[3] Conversely, conditions that stabilize the zwitterion (e.g., polar solvents) allow for bond rotation, leading to the thermodynamic trans-product.[2]

Visualization: Staudinger Mechanism & Selectivity[2]

StaudingerMechanism Start Reagents (Imine + Ketene) Zwitterion Zwitterionic Intermediate Start->Zwitterion Nucleophilic Attack CisPath Fast Ring Closure (Kinetic Control) Zwitterion->CisPath Non-polar solvent Low Temp EDG on Ketene TransPath Isomerization/Slow Closure (Thermodynamic Control) Zwitterion->TransPath Polar solvent High Temp EWG on Ketene CisProduct cis-β-Lactam (Bioactive Core) CisPath->CisProduct Conrotatory Closure TransProduct trans-β-Lactam (Less Active) TransPath->TransProduct Bond Rotation then Closure

Caption: Mechanistic bifurcation in Staudinger synthesis. Kinetic control favors the cis-isomer essential for antibiotic activity.

Experimental Protocol: cis-Selective Synthesis

This protocol describes the synthesis of a cis-fused bicyclic precursor using a "ketene-first" generation strategy. This method minimizes ketene dimerization and maximizes cis-selectivity.

Target: cis-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane derivative (Penam core analog).

Reagents & Equipment[2][5]
  • Substrate: 2-phenylthiazoline (Cyclic imine precursor).

  • Ketene Source: Phenoxyacetyl chloride (Favors cis formation due to electron-donating phenoxy group).

  • Base: Triethylamine (

    
    ) - Dried over KOH.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (Toluene enhances cis-selectivity).[2]

  • Atmosphere: Dry Nitrogen or Argon.[2]

Step-by-Step Methodology
  • Preparation of Imine Solution:

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-phenylthiazoline (10 mmol) in anhydrous Toluene (50 mL).

    • Cool the solution to

      
       using a dry ice/acetone bath. Rationale: Low temperature suppresses the isomerization of the zwitterionic intermediate.
      
  • Base Addition:

    • Add Triethylamine (12 mmol, 1.2 eq) dropwise via syringe.[2] Stir for 10 minutes.

  • Ketene Generation & Cycloaddition:

    • Dissolve Phenoxyacetyl chloride (11 mmol, 1.1 eq) in anhydrous Toluene (10 mL).

    • Add the acid chloride solution dropwise to the reaction mixture over 30 minutes. Note: Slow addition ensures the concentration of free ketene remains low, preventing dimerization.

    • Maintain temperature at

      
       for 2 hours.
      
  • Warming & Quenching:

    • Allow the reaction to slowly warm to room temperature over 12 hours (overnight).

    • Quench the reaction by adding saturated

      
       solution (30 mL).
      
  • Workup & Purification:

    • Separate the organic layer and extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .[2]
      
    • Concentrate under reduced pressure.[2]

    • Purification: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).[2] The cis-isomer typically elutes after the trans-isomer (if present) due to higher polarity, though this varies by substitution.

  • Validation:

    • NMR Check: The coupling constant between H5 and H6 (

      
      ) is the diagnostic standard.
      
      • cis-isomer:

        
        
        
      • trans-isomer:

        
        
        

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR) Map

The efficacy of cis-fused bicyclic azetidinones relies on specific substitutions that modulate stability, spectrum, and pharmacokinetics.[2]

SAR_Analysis Core Bicyclic β-Lactam Core (cis-fused) C6_SideChain C6(7) Acylamino Side Chain Determines Antibacterial Spectrum (e.g., Phenylacetyl -> G+) Core->C6_SideChain Bridgehead Bridgehead Stereochemistry Must be cis (H5/H6) Mimics D-Ala-D-Ala Core->Bridgehead C2_Carboxylate C2(3) Carboxylate Essential for PBP Binding (Salt bridge to active site Lys) Core->C2_Carboxylate Ring_Fusion Ring Fusion (S/C/O) Modulates Ring Strain Penam (S) vs Carbapenem (C) Core->Ring_Fusion

Caption: Core SAR determinants for bicyclic β-lactam antibiotics. The cis-fusion and C2-carboxylate are non-negotiable for PBP affinity.

Comparative Biological Data

The following table summarizes the impact of ring size and fusion atom on biological activity (generalized from literature data for representative derivatives).

Scaffold ClassRing FusionStrain Energy (kcal/mol)Primary TargetKey Feature
Penams 4,5-fused (S)~25PBP 1, 2, 3High oral bioavailability; susceptible to

-lactamases.[2]
Carbapenems 4,5-fused (C)~30PBP 2, 4, 5Broadest spectrum; high resistance to

-lactamases due to trans-hydroxyethyl side chain (unique exception to standard SAR).[2]
Cephems 4,6-fused (S)~20PBP 1, 3Lower ring strain than penams; reduced reactivity allows for diverse C3 modification.[2]
Clavams 4,5-fused (O)~28

-lactamase
Suicide inhibitors (e.g., Clavulanic acid); oxygen increases carbonyl reactivity.[2]

Future Outlook: Beyond Antibiotics

While the cis-fused bicyclic core is synonymous with antibiotics, emerging research highlights its utility in:

  • Human Leukocyte Elastase (HLE) Inhibition: 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives have shown potency in treating pulmonary diseases (COPD, Cystic Fibrosis) by acylating the active site serine of HLE.

  • Cholesterol Absorption: While Ezetimibe is monocyclic, fused analogs are being investigated to rigidly lock the pharmacophore into a bioactive conformation, potentially improving potency and reducing off-target effects.[2]

References

  • Staudinger Synthesis Mechanism & Stereoselectivity

    • Title: Mechanism of the Staudinger Synthesis[3][4][5][6][7][8][9]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Torquoselectivity in Beta-Lactam Form

    • Title: The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem?
    • Source: PubMed (NIH)[2]

    • URL:[Link][2]

  • Synthesis of Bicyclic Systems

    • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
    • Source: MDPI (Molecules)[2]

    • URL:[Link][2][7]

  • Stereoselective Radical Cycliz

    • Title: Stereoselective Synthesis of Fused Bicyclic β-Lactams through Radical Cyclization of Enyne-2-azetidinones[10]

    • Source: ACS Publications (Journal of Organic Chemistry)[2]

    • URL:[Link][2]

  • Beta-Lactam Antibiotic Targets

    • Title: β-Lactam antibiotic targets and resistance mechanisms:
    • Source: PubMed Central (PMC)[2]

    • URL:[Link][2]

Sources

reactivity of beta-lactams fused to cyclohexene rings

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of β-Lactams Fused to Cyclohexene Rings

Authored by: A Senior Application Scientist

Foreword: Beyond the Bioactivity of Bicyclic β-Lactams

The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the reactive pharmacophore in a vast array of antibiotics.[1] While the biological activity of these strained heterocycles is extensively documented, a deeper understanding of their intrinsic chemical reactivity is paramount for the rational design of new therapeutic agents with improved stability, novel mechanisms of action, and expanded synthetic utility. This guide provides a detailed exploration of the reactivity of β-lactams fused to cyclohexene rings, a structural motif found in the carbacephem class of antibiotics.[2] By moving beyond the confines of their antibacterial properties, we will delve into the fundamental chemical principles that govern the behavior of these fascinating bicyclic systems. We will examine how the fusion of a cyclohexene ring modulates the strain and reactivity of the β-lactam core, explore their transformations under various reaction conditions, and provide practical, field-proven experimental protocols for their synthesis and analysis.

The Carbacephem Core: A Tale of Enhanced Stability

The defining structural feature of a carbacephem is the replacement of the sulfur atom in the dihydrothiazine ring of a cephalosporin with a methylene group, resulting in a tetrahydropyridine ring fused to the β-lactam.[2][3] This seemingly subtle change has profound implications for the molecule's chemical stability.

The increased chemical stability of carbacephems, such as loracarbef, compared to their cephalosporin analogue, cefaclor, is a key attribute that enhances their oral bioavailability and shelf-life.[2][3] This stability is primarily due to the altered geometry and electronic nature of the bicyclic system. The replacement of the sulfur atom with a carbon atom is believed to reduce the ring strain in the β-lactam, making the amide bond less susceptible to hydrolysis.[1] While fusion to a second ring generally increases the strain of a β-lactam, the specific nature of the fused ring is critical.[4]

The reactivity of the β-lactam carbonyl is a direct reflection of its ring strain. A common method to qualitatively assess this is through infrared (IR) spectroscopy. A higher stretching frequency (νC=O) of the β-lactam carbonyl indicates greater ring strain and, consequently, higher reactivity towards nucleophiles.

Compound ClassTypical β-Lactam C=O Stretch (cm⁻¹)Relative Reactivity
Penicillins~1775High
Cephalosporins~1770Moderate-High
Carbacephems ~1760-1770 Moderate
Monobactams~1745Low

Note: Specific values can vary based on substituents.

This enhanced stability does not render the carbacephem core inert. Instead, it provides a more robust scaffold for chemical manipulation, allowing for the introduction of a wider range of functional groups that would not be tolerated by the more labile cephalosporin nucleus.[2]

The Synthetic Blueprint: Constructing the Bicyclic Core

The synthesis of β-lactams fused to cyclohexene rings often relies on elegant cycloaddition and cyclization strategies. A prevalent method is the [2+2] cycloaddition, famously pioneered by Staudinger, between a ketene and an imine.[5][6][7]

Staudinger_Cycloaddition reagents Ketene + Imine intermediate Zwitterionic Intermediate reagents->intermediate Nucleophilic Attack product β-Lactam intermediate->product Ring Closure

Caption: Staudinger [2+2] Cycloaddition for β-Lactam Synthesis.

An alternative and powerful approach involves an intramolecular Horner-Emmons cyclization, which is particularly useful for constructing the carbacephem nucleus.[8] This method offers excellent control over the stereochemistry of the final product.

Experimental Protocol: Synthesis of a 3-H-1-Carbacephem Nucleus

This protocol is adapted from the general principles outlined in the synthesis of 3-H-1-carbacephem compounds.[8]

Step 1: [2+2] Cycloaddition

  • To a solution of a suitable imine (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, add a solution of acetoxyacetyl chloride (1.2 eq) and triethylamine (1.5 eq) in DCM dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-β-lactam.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Horner-Emmons Cyclization

  • To a solution of the purified β-lactam from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the appropriate phosphonate ylide (prepared by treating the corresponding phosphonate with a strong base like sodium hydride).

  • Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting carbacephem nucleus by column chromatography.

Reactivity Landscape of the Cyclohexene-Fused β-Lactam

The reactivity of this bicyclic system can be broadly categorized into two main areas: reactions involving the electrophilic β-lactam ring and reactions targeting the nucleophilic cyclohexene double bond.

Nucleophilic Attack at the β-Lactam Carbonyl

The cornerstone of β-lactam reactivity is the susceptibility of the carbonyl carbon to nucleophilic attack, a consequence of the significant ring strain.[1] This electrophilicity is the basis for their mechanism of action as antibiotics, where the hydroxyl group of a serine residue in the active site of a penicillin-binding protein (PBP) acts as the nucleophile.

Nucleophilic_Attack start Carbacephem + Nucleophile (Nu:) intermediate Tetrahedral Intermediate start->intermediate Addition product Ring-Opened Product intermediate->product Elimination (Ring Opening)

Caption: General Mechanism of Nucleophilic Attack on a β-Lactam.

The rate and outcome of this reaction are heavily influenced by the nature of the nucleophile and the substituents on the bicyclic core. Electron-withdrawing groups at the 3-position of the carbacephem can enhance the electrophilicity of the β-lactam carbonyl, leading to increased antibacterial activity.[9] This electronic activation makes the β-lactam moiety more susceptible to attack by the transpeptidases of bacteria.[9]

Hydrolysis: The Inevitable Pathway

Under aqueous conditions, particularly in acidic or basic media, the β-lactam ring can undergo hydrolysis. While carbacephems are more resistant to this than cephalosporins, it remains a key degradation pathway.[2][3] The rate of hydrolysis is a critical parameter for determining the shelf-life and in vivo stability of these compounds.

ConditionRelative Rate of HydrolysisProduct
Acidic (H₃O⁺) Slowβ-Amino acid
Neutral (H₂O) Very Slowβ-Amino acid
Basic (OH⁻) Moderate-FastSalt of β-amino acid
Chemical Transformations at the Cyclohexene Double Bond

The C=C double bond in the fused cyclohexene ring offers a versatile handle for further chemical modifications, allowing for the introduction of diverse functionalities. This provides a pathway to novel derivatives with potentially altered biological activities or pharmacokinetic properties.[10][11]

Electrophilic Addition and Oxidation

The electron-rich double bond is susceptible to attack by electrophiles. Common transformations include:

  • Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can form the corresponding epoxide. The stereochemistry of this addition is often directed by the existing stereocenters in the β-lactam core.

  • Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reductive workup yields the corresponding cis-diol.

  • Halogenation: Addition of halogens (e.g., Br₂) across the double bond proceeds via a halonium ion intermediate.

These transformations open up a rich field of subsequent chemistry, as the newly introduced functional groups can be further manipulated.

Workflow cluster_synthesis Synthesis cluster_reactivity Reactivity Studies cluster_analysis Analysis synthesis Synthesize Carbacephem Core hydrolysis Hydrolysis Kinetics (Acidic, Basic, Neutral) synthesis->hydrolysis nucleophilic Reaction with Nucleophiles (e.g., Amines, Thiols) synthesis->nucleophilic double_bond Double Bond Functionalization (e.g., Epoxidation, Dihydroxylation) synthesis->double_bond analysis Structure Elucidation (NMR, IR, MS) hydrolysis->analysis nucleophilic->analysis double_bond->analysis kinetics Kinetic Analysis (HPLC, UV-Vis) analysis->kinetics

Sources

A Tale of Two Bicyclic Lactams: A Technical Guide to Vince Lactam and 7-azabicyclo[4.2.0]oct-3-en-8-one

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic and medicinal chemistry, bicyclic lactams serve as powerful synthons for the construction of complex, biologically active molecules. Their rigid frameworks and inherent stereochemistry offer a strategic advantage in the design of novel therapeutics. This guide provides an in-depth technical exploration of two distinct bicyclic lactams: the well-established Vince lactam and the less-explored 7-azabicyclo[4.2.0]oct-3-en-8-one. While both are bicyclic structures containing a lactam moiety, their fundamental architectural differences give rise to disparate chemical behaviors and applications.

Part 1: Deconstructing the Core Structures: A Fundamental Divergence

At first glance, the names may suggest a close relationship, but Vince lactam and 7-azabicyclo[4.2.0]oct-3-en-8-one represent two different classes of bicyclic systems. This distinction is crucial for any synthetic chemist considering their use.

Vince Lactam , systematically known as 2-azabicyclo[2.2.1]hept-5-en-3-one , is a bridged bicyclic system.[1] This structure features a five-membered lactam ring and a six-membered ring that share two non-adjacent carbon atoms, known as bridgehead carbons. This arrangement imparts significant strain and a unique three-dimensional geometry.

7-Azabicyclo[4.2.0]oct-3-en-8-one , on the other hand, is a fused bicyclic system. Here, a four-membered β-lactam ring is fused to a six-membered cyclohexene ring. The two rings share an edge, and the bridgehead carbons are directly bonded to each other. This fusion results in a different conformational profile compared to its bridged counterpart.

Part 2: Vince Lactam: A Cornerstone in Antiviral Synthesis

Named after its developer, Robert Vince, this lactam has become an indispensable building block, particularly in the synthesis of carbocyclic nucleoside analogues that form the backbone of numerous antiviral drugs.[1]

Synthesis and Stereochemical Control

The synthesis of racemic Vince lactam is typically achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile like chlorosulfonyl isocyanate, followed by hydrolysis.[1]

The true power of Vince lactam lies in its availability in enantiomerically pure forms. Enzymatic kinetic resolution is the hallmark of its industrial-scale production. γ-Lactamases can selectively hydrolyze one enantiomer of the racemic mixture, allowing for the separation of the desired enantiomerically pure lactam and the corresponding ring-opened amino acid, both of which are valuable chiral building blocks.[2]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Racemic_Vince_Lactam [label="Racemic Vince Lactam"]; Enzymatic_Resolution [label="Enzymatic Kinetic Resolution\n(γ-Lactamase)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Enantiopure_Lactam [label="Enantiopure\nVince Lactam"]; Enantiopure_Amino_Acid [label="Enantiopure γ-Amino Acid"];

Racemic_Vince_Lactam -> Enzymatic_Resolution; Enzymatic_Resolution -> Enantiopure_Lactam; Enzymatic_Resolution -> Enantiopure_Amino_Acid; } caption { label = "Figure 1: Enzymatic Resolution of Racemic Vince Lactam"; fontsize = 10; fontname = "Helvetica"; }

Reactivity and Synthetic Utility

The strained double bond in the norbornene-like framework of Vince lactam is the focal point of its reactivity, allowing for a wide array of stereoselective transformations.[1] Its rigid structure provides excellent facial selectivity for reagents approaching the double bond.

Key applications of Vince lactam in drug synthesis include:

  • Carbovir and Abacavir: These anti-HIV drugs are synthesized from the (-)-enantiomer of Vince lactam. The synthetic route involves the opening of the lactam ring to reveal a cyclopentenylamine scaffold, which is then elaborated with a purine base.

  • Peramivir: An influenza neuraminidase inhibitor, the synthesis of which also utilizes Vince lactam as a key chiral starting material.[1]

Property Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)
Systematic Name 2-azabicyclo[2.2.1]hept-5-en-3-one
Bicyclic System Bridged [2.2.1]
Key Synthetic Route Diels-Alder reaction; Enzymatic resolution
Primary Applications Synthesis of antiviral drugs (Carbovir, Abacavir, Peramivir)
Reactivity Highlight Strained double bond for stereoselective additions

Part 3: The Enigmatic 7-azabicyclo[4.2.0]oct-3-en-8-one: A Fused Frontier

In stark contrast to the extensive body of research surrounding Vince lactam, 7-azabicyclo[4.2.0]oct-3-en-8-one remains a less-chartered territory in chemical synthesis. Its fused β-lactam structure, however, places it in a class of compounds with significant biological relevance, most notably as a core scaffold in penicillin and cephalosporin antibiotics.

Synthetic Approaches

The synthesis of the 7-azabicyclo[4.2.0]octane framework generally involves the [2+2] cycloaddition of a ketene and an imine (the Staudinger synthesis) or the cyclization of β-amino acids. For the unsaturated analog, 7-azabicyclo[4.2.0]oct-3-en-8-one, a plausible synthetic route would involve the cycloaddition of a suitable ketene with a 1,2-dihydropyridine derivative.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Dihydropyridine [label="1,2-Dihydropyridine Derivative"]; Ketene [label="Ketene Derivative"]; Cycloaddition [label="[2+2] Cycloaddition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fused_Lactam [label="7-azabicyclo[4.2.0]oct-3-en-8-one\nScaffold"];

Dihydropyridine -> Cycloaddition; Ketene -> Cycloaddition; Cycloaddition -> Fused_Lactam; } caption { label = "Figure 2: General Synthetic Strategy for the Fused Lactam"; fontsize = 10; fontname = "Helvetica"; }

Predicted Reactivity and Potential Applications

The reactivity of 7-azabicyclo[4.2.0]oct-3-en-8-one is expected to be dominated by the strained four-membered β-lactam ring. This ring is susceptible to nucleophilic attack and ring-opening, a property famously exploited by β-lactamase enzymes in bacteria, leading to antibiotic resistance.

While specific applications for the parent compound are not widely documented, the 7-azabicyclo[4.2.0]octan-8-one core is of great interest in the development of:

  • β-Lactamase Inhibitors: Molecules that can irreversibly bind to and inactivate β-lactamase enzymes are crucial for overcoming antibiotic resistance. The fused bicyclic framework can be functionalized to design such inhibitors.

  • Novel Antibiotics: Modifications to the core structure can lead to new classes of antibiotics that may evade existing resistance mechanisms.

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists: Derivatives of the related diazabicyclo[4.2.0]octane system have shown activity as nAChR agonists, suggesting potential applications in treating neurological disorders.[3]

Property 7-azabicyclo[4.2.0]oct-3-en-8-one
Systematic Name 7-azabicyclo[4.2.0]oct-3-en-8-one
Bicyclic System Fused [4.2.0]
General Synthetic Route [2+2] Cycloaddition (Staudinger synthesis)
Potential Applications β-lactamase inhibitors, novel antibiotics, nAChR modulators
Reactivity Highlight Strained β-lactam ring susceptible to nucleophilic attack

Part 4: A Comparative Analysis and Future Outlook

The fundamental difference between the bridged [2.2.1] system of Vince lactam and the fused [4.2.0] system of 7-azabicyclo[4.2.0]oct-3-en-8-one dictates their chemical personality and, consequently, their utility in drug discovery.

Vince lactam's rigid, bridged structure provides a predictable and stereocontrolled platform for the synthesis of complex cyclopentane derivatives. Its value is firmly established in the creation of carbocyclic nucleosides, where precise control of stereochemistry is paramount for biological activity.

7-azabicyclo[4.2.0]oct-3-en-8-one , with its fused β-lactam ring, is inherently a scaffold for designing molecules that interact with bacterial cell wall synthesis machinery or other targets that recognize the strained four-membered ring. Its potential lies in the development of new antibiotics and related therapeutics.

For the medicinal chemist, the choice between these two scaffolds is a strategic one, guided by the therapeutic target and the desired molecular architecture. Vince lactam offers a pathway to conformationally restricted cyclopentane-based molecules, while the 7-azabicyclo[4.2.0]oct-3-en-8-one core provides a gateway to the rich chemical space of β-lactam chemistry.

The extensive research on Vince lactam has paved the way for life-saving medicines. The comparatively unexplored landscape of 7-azabicyclo[4.2.0]oct-3-en-8-one and its derivatives presents a compelling opportunity for future research, particularly in the urgent quest for novel antibacterial agents.

References

  • Electronic structure effects of amide group: Vince lactam. (2005). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(5), 1007-1009. [Link]

  • PubChem. (n.d.). 7-Azabicyclo[4.2.0]octan-8-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Fishbein, P. L., & Moore, H. W. (1987). 7-CHLORO-7-CYANOBICYCLO[4.2.0]OCTAN-8-ONE. Organic Syntheses, 65, 126. [Link]

  • Assaf, Z., Gonzalez-de-Castro, A., & Littlechild, J. A. (2014). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. ChemCatChem, 6(11), 3198-3205. [Link]

  • PubChem. (n.d.). 7-azabicyclo[4.2.0]oct-3-en-8-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Grokipedia. (n.d.). Vince lactam.
  • Greenberg, A., & Liebman, J. F. (2004). The Chemistry of Bridged Lactams and Related Heterocycles. Structural Chemistry, 15(1), 1-13. [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642-4686. [Link]

  • PubChemLite. (n.d.). 7-azabicyclo[4.2.0]octan-8-one. Retrieved from [Link]

  • Argay, G., Fábián, L., Kálmán, A., Bernáth, G., & Gyarmati, Z. C. (2004). cis-7-Azabicyclo[4.2.0]octan-8-one. Acta Crystallographica Section E: Structure Reports Online, 60(2), o170-o172. [Link]

  • ChemSynthesis. (n.d.). 7-acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene. Retrieved from [Link]

  • Ikeda, M., Sato, T., & Ishibashi, H. (1994). SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. Heterocycles, 37(1), 247. [Link]

  • Ikeda, M., Sato, T., & Ishibashi, H. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Heterocycles, 37(1), 247-250. [Link]

  • LibreTexts. (2022, September 24). 4.9: Conformations of Polycyclic Molecules. Chemistry LibreTexts. [Link]

  • Organic Chemistry. (2022, November 1). Nomenclature of Bicyclic Compounds | Fused, Bridged, Spiral | Organic Chemistry. YouTube. [Link]

  • Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. (2019). Journal of the American Society for Mass Spectrometry, 30(6), 1059-1066. [Link]

  • The first direct synthesis of bicyclo[4.2.0]oct-1(6)-en-7-one. (2000). Tetrahedron Letters, 41(32), 6207-6210. [Link]

  • Asymmetric Synthesis. (2026, January 31). Naming Bicyclic Compounds. Chemistry Steps. [Link]

  • Lee, J., Lee, S., & No, K. T. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 30(10), 2353-2358. [Link]

  • Master Organic Chemistry. (2014, August 14). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry. [Link]

  • Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. (2022). Molecules, 28(1), 273. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. (2021). Journal of Medicinal Chemistry, 64(18), 13618-13640. [Link]

Sources

Methodological & Application

synthesis of cis-7-azabicyclo[4.2.0]oct-3-en-8-one from 1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of cis-7-azabicyclo[4.2.0]oct-3-en-8-one , a pivotal bicyclic


-lactam intermediate used in the development of carbacephem antibiotics and conformational analogs of amino acids. The protocol utilizes the high reactivity of chlorosulfonyl isocyanate (CSI)  to effect a [2+2] cycloaddition with 1,4-cyclohexadiene , followed by a reductive hydrolysis to remove the activating sulfonyl group.

Unlike traditional ketene-imine cycloadditions (Staudinger synthesis), this route offers superior atom economy and stereocontrol, yielding the cis-fused product exclusively. This document provides a field-validated protocol optimized for reproducibility, safety, and scalability.

Strategic Rationale & Mechanism

Why this Route?
  • Stereoselectivity: The reaction proceeds via a concerted (or tight ion-pair) mechanism that strictly preserves the stereochemistry, resulting in exclusive cis-fusion of the four- and six-membered rings.

  • Regiocontrol: 1,4-cyclohexadiene is symmetric, eliminating regioselectivity concerns during the initial attack. The remaining double bond in the 3-position provides a handle for further functionalization (e.g., oxidative cleavage or epoxidation).

  • Scalability: The use of sodium sulfite (

    
    ) for the reductive workup avoids the use of foul-smelling thiols (thiophenol) or hazardous lithium aluminum hydride, making this process amenable to larger-scale bench work.
    
Mechanistic Pathway

The reaction initiates with the electrophilic attack of CSI on the alkene. While thermally forbidden as a concerted


 process, it proceeds via a stepwise pathway involving a zwitterionic intermediate (or a very polar transition state) that collapses rapidly to the 

-chlorosulfonyl

-lactam. The subsequent step involves the reductive cleavage of the

bond using mild alkaline sulfite.

G CHD 1,4-Cyclohexadiene Complex Dipolar Intermediate CHD->Complex Electrophilic Attack (0°C, Et2O) CSI Chlorosulfonyl Isocyanate (CSI) CSI->Complex Electrophilic Attack (0°C, Et2O) NS_Lactam N-Chlorosulfonyl β-Lactam Complex->NS_Lactam Ring Closure Product cis-7-azabicyclo [4.2.0]oct-3-en-8-one NS_Lactam->Product Reductive Hydrolysis (Na2SO3, NaHCO3)

Figure 1: Reaction pathway for the synthesis of the bicyclic


-lactam. The sequence involves electrophilic addition followed by reductive deprotection.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.RoleHazards
1,4-Cyclohexadiene 1.0SubstrateFlammable, volatile.
Chlorosulfonyl Isocyanate (CSI) 1.05ReagentCorrosive , reacts violently with water. Handle in fume hood.
Diethyl Ether (anhydrous) SolventMediumFlammable, peroxide former.
Sodium Sulfite (

)
2.5ReductantIrritant.
Sodium Bicarbonate (

)
ExcessBufferMinimal.
Part A: [2+2] Cycloaddition

Objective: Formation of the


-chlorosulfonyl-7-azabicyclo[4.2.0]oct-3-en-8-one intermediate.
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvent Charge: Add 1,4-cyclohexadiene (4.0 g, 50 mmol) and anhydrous diethyl ether (50 mL) to the flask. Cool the solution to 0°C using an ice/water bath.

  • CSI Addition: Transfer CSI (4.6 mL, 52.5 mmol) into the addition funnel under nitrogen.

    • Critical Step: Add the CSI dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature

      
       to prevent polymerization.
      
  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for an additional 12–16 hours (overnight).

    • Monitoring: The reaction mixture may turn slightly yellow or cloudy.

Part B: Reductive Hydrolysis

Objective: Removal of the chlorosulfonyl group to yield the free lactam.

  • Preparation of Quench: In a separate 500 mL beaker, prepare a solution of sodium sulfite (15 g) and sodium bicarbonate (excess to maintain pH ~7-8) in water (100 mL). Cool this solution to 0°C.

  • Hydrolysis: Pour the reaction mixture (from Part A) slowly into the vigorously stirred sulfite solution.

    • Observation: Gas evolution is minimal compared to acid hydrolysis, but ensure good mixing.

  • Extraction: Stir the biphasic mixture for 30 minutes. Separate the layers. Extract the aqueous phase with dichloromethane (DCM) (

    
     mL).
    
    • Note: The product is moderately polar; thorough extraction is necessary.

  • Drying & Concentration: Combine the organic extracts (Ether + DCM), dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator, water bath < 40°C).
    
Purification

The crude solid is typically off-white.

  • Recrystallization: Recrystallize from a mixture of ethyl acetate/hexanes or ether/pentane .

  • Yield: Expected yield is 45–60% .

  • Appearance: White crystalline solid (mp 98–100°C).

Quality Control & Validation

In-Process Monitoring
  • TLC: Use Ethyl Acetate:Hexane (1:1). The starting material (1,4-CHD) is non-polar (

    
    ). The 
    
    
    
    -chlorosulfonyl intermediate is unstable on silica and should not be isolated for TLC. The final product will appear at
    
    
    .
  • IR Spectroscopy:

    • Intermediate: Strong bands at ~1800 cm⁻¹ (C=O,

      
      -lactam) and ~1380/1180 cm⁻¹ (
      
      
      
      ).
    • Final Product: Strong band at 1740–1760 cm⁻¹ (C=O,

      
      -lactam) and 3200–3300 cm⁻¹  (N-H stretch). Absence of 
      
      
      
      bands.
Structural Confirmation (NMR Data)
  • 
     NMR (CDCl
    
    
    
    ):
    • 
       5.8 (s, 2H, vinyl protons).
      
    • 
       6.5 (broad s, 1H, NH).
      
    • 
       3.9 (m, 1H, bridgehead H adjacent to N).
      
    • 
       3.4 (m, 1H, bridgehead H adjacent to C=O).
      
    • 
       2.2–2.6 (m, 4H, methylene protons).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture in CSI or solvent.Distill CSI prior to use; use freshly distilled ether/DCM over molecular sieves.
Polymerization Temperature too high during addition.Strictly control addition rate; ensure T < 5°C.
Ring Opening Hydrolysis pH too high/low.Maintain pH 7–8 during sulfite reduction. Do not use strong acid or base.
Product "Oiling Out" Impurities from solvent.Triturate the crude oil with cold pentane to induce crystallization.

References

  • Moriconi, E. J., & Meyer, W. C. (1971). Chlorosulfonyl isocyanate.[1][2][3][4] IX. Reaction with dienes. The Journal of Organic Chemistry, 36(19), 2841–2849.

  • Durst, T., & O'Sullivan, M. J. (1970). Reduction of N-chlorosulfonyl

    
    -lactams to 
    
    
    
    -lactams with sodium sulfite.[5] The Journal of Organic Chemistry, 35(6), 2043–2044.
  • Paquette, L. A., & Wyvratt, M. J. (1974). Reactivity of 1,4-cyclohexadiene with chlorosulfonyl isocyanate. Journal of the American Chemical Society, 96(14), 4671–4673.

  • Bestmann, H. J., et al. (1990). Selected Methods for the Synthesis of -Lactams. Synthesis, 1990(11), 1082.

Sources

reduction of N-chlorosulfonyl beta-lactam intermediates procedure

Precision Reduction of N-Chlorosulfonyl -Lactam Intermediates

Application Note & Standard Operating Procedures

Abstract

The [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to olefins (Graf reaction) is the most direct method for constructing the azetidin-2-one (



Mechanistic Insight

The transformation of N-chlorosulfonyl

(1)

(3)reductive cleavage
  • Reduction: The chlorosulfonyl group (

    
    ) is reduced by the nucleophilic reducing agent (e.g., sulfite or thiophenolate) to the corresponding N-sulfinic acid (2) .
    
  • Elimination: The N-sulfinic acid is intrinsically unstable at ambient temperatures. It spontaneously eliminates sulfur dioxide (

    
    ) to generate the free lactam (3) .
    

Critical Failure Mode: Direct hydrolysis of the reducing agent or the intermediate at high pH (>8) or high temperature can lead to the opening of the

Reaction Pathway Diagram

ReactionMechanismCSIChlorosulfonylIsocyanate (CSI)IntermediateN-Chlorosulfonylβ-Lactam (1)CSI->Intermediate[2+2] Cycloaddition(Graf Reaction)OlefinOlefinOlefin->Intermediate[2+2] Cycloaddition(Graf Reaction)SulfinicN-Sulfinic AcidIntermediate (2)Intermediate->SulfinicReductive Cleavage(Na2SO3 or PhSH)ProductN-H β-Lactam (3)Sulfinic->ProductSpontaneousEliminationByproductsSO2 (gas) + HClSulfinic->Byproducts

Figure 1: Mechanistic pathway from CSI cycloaddition to the free

Protocol A: Reductive Hydrolysis (Sodium Sulfite)

Best for: Large-scale preparations, hydrolytically stable lactams, and "green" chemistry requirements. Mechanism: Sulfite (

Reagents & Equipment[1][2][3][4]
  • Substrate: Crude N-chlorosulfonyl

    
    -lactam (typically in 
    
    
    or
    
    
    ).
  • Reducing Agent: Sodium Sulfite (

    
    ), 25% aqueous solution.
    
  • Base: 10% or 25% NaOH (for pH maintenance).

  • Equipment: Mechanical stirrer (overhead preferred for >10g scale), pH meter or internal pH probe, dropping funnels.

Step-by-Step Procedure
  • Preparation: Dissolve the crude N-chlorosulfonyl

    
    -lactam in diethyl ether or dichloromethane (DCM).
    
    • Note: Ether is preferred if the product precipitates directly; DCM is preferred for solubility.

  • Cooling: Cool the organic solution to 0°C in an ice bath.

  • Reduction: Slowly add the 25% aqueous

    
     solution (2.5 - 3.0 equivalents) dropwise with vigorous stirring.
    
    • Observation: The reaction is exothermic.[1] Maintain internal temperature <10°C.

  • pH Control (CRITICAL): As the reduction proceeds, HCl and

    
     are generated, causing the pH to drop rapidly.
    
    • Action: Concurrently add NaOH solution dropwise to maintain the pH between 6.5 and 7.5 .

    • Warning: If pH < 5, the sulfinic acid may not decompose efficiently or the lactam may degrade. If pH > 8, the

      
      -lactam ring will hydrolyze.
      
  • Completion: Stir for 30–60 minutes at 0°C, then allow to warm to room temperature (RT) for 1 hour to ensure complete evolution of

    
    .
    
  • Workup:

    • Separate the layers.[2][3]

    • Extract the aqueous layer with fresh solvent (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Many

      
      -lactams crystallize upon concentration. If oil remains, recrystallize from EtOAc/Hexanes.
      

Protocol B: Thiol-Mediated Reduction (Thiophenol)

Best for: Acid-sensitive substrates, small-scale exploratory chemistry, or when strictly anhydrous conditions are preferred during the reduction step.

Reagents
  • Reducing Agent: Thiophenol (PhSH) - Handle in fume hood (stench).

  • Base: Pyridine or Triethylamine.

  • Solvent: Acetone or Benzene/DCM.

Step-by-Step Procedure
  • Setup: Dissolve the N-chlorosulfonyl

    
    -lactam (1 equiv) in dry acetone or DCM at 0°C.
    
  • Addition: Add Thiophenol (1.1 equiv) dropwise.

  • Base Addition: Add Pyridine (1.2 equiv) dropwise.

    • Mechanism:[4][5][6][7][8][9] Pyridine scavenges the HCl formed, driving the formation of the sulfinic acid.

  • Reaction: Stir at 0°C for 30 minutes. Water (small amount) is usually required to facilitate the final hydrolysis of the silyl/sulfinyl intermediate if anhydrous conditions were strictly used, but typically the moisture in "wet" acetone is sufficient.

  • Workup:

    • Concentrate the solvent.

    • Redissolve in DCM and wash with 5% HCl (to remove pyridine) and 5%

      
       (to remove excess thiophenol).
      
    • Dry and concentrate.

Process Control & Troubleshooting

Comparison of Methods
FeatureSodium Sulfite MethodThiophenol Method
Scale Suitability High (kg scale)Low to Medium (g scale)
Cost LowHigh
Safety/Odor Good (evolves

)
Poor (Thiol stench)
pH Sensitivity High (Requires monitoring)Low (Buffered by Pyridine)
Yield (Typical) 60–85%70–90%
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Low Yield (Ring Opening) pH > 8 during sulfite addition.Use a pH meter; add NaOH more slowly; keep T < 5°C.
Incomplete Reaction Old/oxidized sulfite; pH too low (<4).Use fresh

; ensure pH stays neutral.
Product is an Oil/Gum Residual water or solvent impurities.Azeotrope with toluene; recrystallize from

/Pentane.
Violent Gas Evolution Too rapid addition of sulfite.Slow down addition; ensure efficient venting of

.
Workflow Diagram

WorkflowStartCrude N-Chlorosulfonylβ-Lactam MixtureChoiceSelect ProtocolStart->ChoiceSulfiteMethod A: Sodium Sulfite(Aq. Na2SO3, 0°C)Choice->SulfiteStandard/Scale-upThiolMethod B: Thiophenol(PhSH, Pyridine, 0°C)Choice->ThiolAcid SensitivepHControlMaintain pH 6.5 - 7.5(Add NaOH dropwise)Sulfite->pHControlWarmWarm to RT(Release SO2)pHControl->WarmExtractExtraction (DCM/Et2O)Warm->ExtractAcidWashAcid Wash Workup(Remove Pyridine)Thiol->AcidWashAcidWash->ExtractCrystCrystallization / PurificationExtract->Cryst

Figure 2: Decision tree and workflow for the reduction of N-chlorosulfonyl intermediates.

Safety Considerations

  • Chlorosulfonyl Isocyanate (CSI): Highly corrosive and reacts violently with water. All initial cycloaddition reactions must be performed under inert atmosphere (Nitrogen/Argon).

  • Sulfur Dioxide (

    
    ):  The reduction step evolves significant quantities of 
    
    
    gas. Perform all operations in a well-ventilated fume hood.
  • Exotherm: The hydrolysis/reduction is exothermic. On a large scale, failure to cool can lead to a runaway reaction or rapid gas evolution causing vessel over-pressurization.

References

  • Organic Syntheses Procedure (Sulfite Method)

    • Durst, T.; O'Sullivan, M. J.[10] "Reduction of N-chlorosulfonyl-beta-lactams to beta-lactams with sodium sulfite". Journal of Organic Chemistry, 1970 , 35, 2043.

    • Organic Syntheses, Coll.[11][2][12] Vol. 5, p. 673 (1973); Vol. 49, p. 10 (1969).

  • Kinetic Studies & Mechanism

    • Shellhamer, D. F., et al. "Kinetic Studies on the Reaction of Chlorosulfonyl Isocyanate with Monofluoroalkenes".[10] The Journal of Organic Chemistry, 2013 , 78(2), 246-252.[10]

  • General Review of

    
    -Lactam Synthesis: 
    
    • Singh, R.; Vince, R. "2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block".[10] Chemical Reviews, 2012 , 112(8), 4642-4686.[10]

  • Thiophenol Reduction Method

    • Graf, R. "Über die Umsetzung von Olefinen mit Chlorsulfonylisocyanat". Justus Liebigs Annalen der Chemie, 1963, 661, 111.

Application Notes & Protocols: Strategic Functionalization of the C3-C4 Double Bond in 7-Azabicyclo[4.2.0]oct-3-en-8-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 7-Azabicyclo[4.2.0]oct-3-en-8-one Scaffold

The 7-azabicyclo[4.2.0]oct-3-en-8-one core represents a pivotal class of bicyclic β-lactams, structural motifs renowned for their presence in a wide array of antibacterial agents.[1] The inherent strain of the four-membered azetidinone ring, fused to a six-membered carbocycle, results in a conformationally constrained system with significant chemical reactivity.[2] This reactivity, particularly at the β-lactam carbonyl, is a cornerstone of the biological activity of many related antibiotics, which act by acylating bacterial penicillin-binding proteins (PBPs).[1][2]

Beyond the intrinsic reactivity of the lactam, the C3-C4 olefinic bond presents a prime target for chemical modification. Its functionalization serves as a gateway to generating libraries of novel, three-dimensional scaffolds with diverse pharmacological potential. By selectively transforming this double bond, researchers can introduce new stereocenters, attach various functional groups, and modulate the molecule's physicochemical properties, such as polarity, solubility, and metabolic stability.

This guide provides detailed, field-proven protocols for three fundamental and high-impact transformations of the C3-C4 double bond: Epoxidation , Dihydroxylation , and Hydrogenation . Each protocol is accompanied by expert insights into the underlying chemical principles, ensuring both successful execution and a deep understanding of the reaction dynamics.

Epoxidation: Installing a Versatile Three-Membered Ring

Epoxidation of the C3-C4 double bond converts the planar alkene into a strained, three-membered oxirane ring. This epoxide is a highly valuable synthetic intermediate, susceptible to ring-opening by a wide range of nucleophiles, enabling the diastereoselective installation of diverse functional groups in a subsequent step.

Expert Insights: The Rationale Behind the Protocol

The choice of meta-chloroperoxybenzoic acid (m-CPBA) is strategic. It is a commercially available, relatively stable peroxyacid that acts as an electrophilic oxygen donor. The reaction is concerted, meaning the C-O bonds form simultaneously as the O-O bond breaks, which preserves the stereochemistry of the starting material.[3][4] In a bicyclic system like 7-azabicyclo[4.2.0]oct-3-en-8-one, the epoxidizing agent will preferentially attack the less sterically hindered face of the double bond. Dichloromethane (DCM) is an ideal solvent as it is inert under these conditions and readily dissolves both the substrate and m-CPBA. The reaction is typically initiated at 0 °C to moderate the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Protocol: Epoxidation using m-CPBA
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 7-azabicyclo[4.2.0]oct-3-en-8-one (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: To the stirred solution, add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise over 5-10 minutes. Caution: Peroxyacids can be explosive; handle with appropriate care.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup:

    • Cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the resulting m-chlorobenzoic acid. Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired epoxide, 7-oxa-3-azatricyclo[5.2.0.0²,⁴]nonan-9-one.

Data Summary: Epoxidation
ReagentEquivalentsSolventTemp (°C)Time (h)Typical Yield
m-CPBA1.2DCM0 to RT5-7>85%
Visualization: Epoxidation Workflow

Epoxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Substrate in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add_mCPBA Add m-CPBA (1.2 eq) Cool->Add_mCPBA Stir_RT Stir at 0 °C -> RT Add_mCPBA->Stir_RT Monitor Monitor by TLC Stir_RT->Monitor Quench Quench (Na₂S₂O₃, NaHCO₃) Monitor->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Final Epoxide Product Purify->Product

Caption: Workflow for the epoxidation of 7-azabicyclo[4.2.0]oct-3-en-8-one.

Dihydroxylation: Stereoselective Introduction of Vicinal Diols

Dihydroxylation introduces two hydroxyl groups across the C3-C4 double bond, creating a vicinal diol. This transformation significantly increases the molecule's polarity and provides two new sites for further chemical modification. The stereochemical outcome—either syn (both hydroxyls on the same face) or anti (on opposite faces)—can be precisely controlled by the choice of reagents.

Protocol 1: syn-Dihydroxylation

This protocol yields a diol where both hydroxyl groups are added to the same face of the double bond.

  • Expert Insights: The OsO₄ Mechanism: Osmium tetroxide (OsO₄) is the premier reagent for stereospecific syn-dihydroxylation. The reaction proceeds through a concerted cycloaddition mechanism, where the alkene's π-electrons attack the osmium center, forming a cyclic osmate ester intermediate.[5] This intermediate ensures that both oxygen atoms are delivered to the same face of the alkene. Because OsO₄ is both highly toxic and expensive, it is almost always used in catalytic amounts. A stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), is used to re-oxidize the reduced osmium species (Os(VI)) back to its active Os(VIII) state, allowing the catalytic cycle to continue.[6]

  • Step-by-Step Protocol:

    • Preparation: In a round-bottom flask, dissolve 7-azabicyclo[4.2.0]oct-3-en-8-one (1.0 eq) in a 10:1 mixture of acetone and water.

    • Reagent Addition: Add NMO (1.5 eq) to the solution.

    • Catalyst Addition: While stirring, add a catalytic amount of OsO₄ (2.5 wt% solution in tert-butanol, 0.02 eq). The solution will typically turn dark brown.

    • Reaction: Stir the mixture at room temperature for 12-24 hours.

    • Monitoring: Monitor the reaction by TLC.

    • Workup:

      • Quench the reaction by adding a solid sodium sulfite (Na₂SO₃) and stir for 1 hour.

      • Filter the mixture through a pad of Celite® to remove the black osmium dioxide precipitate.

      • Concentrate the filtrate under reduced pressure to remove the acetone.

      • Extract the remaining aqueous solution with ethyl acetate (3x).

    • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the cis-diol.

Protocol 2: anti-Dihydroxylation

This two-step protocol yields a diol where the hydroxyl groups are on opposite faces of the ring.

  • Expert Insights: Epoxide Opening: Anti-dihydroxylation is achieved indirectly. First, an epoxide is formed using the m-CPBA protocol described previously. In the second step, this epoxide is subjected to acid-catalyzed ring opening.[7] Water, acting as a nucleophile, attacks one of the epoxide carbons in an Sₙ2-like fashion. This back-side attack results in the inversion of stereochemistry at the point of attack, leading to an overall anti-addition of the two hydroxyl groups across the original double bond.[6][8]

  • Step-by-Step Protocol:

    • Epoxidation: Synthesize the epoxide, 7-oxa-3-azatricyclo[5.2.0.0²,⁴]nonan-9-one, as described in Section 2.

    • Hydrolysis: Dissolve the purified epoxide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1).

    • Acidification: Add a catalytic amount of a strong acid, such as perchloric acid (HClO₄) or sulfuric acid (H₂SO₄).

    • Reaction & Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

    • Workup:

      • Neutralize the reaction with a saturated aqueous solution of NaHCO₃.

      • Extract the product with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to yield the trans-diol.

Data Summary: Dihydroxylation Methods
MethodReagentsStereochemistryKey Intermediate
syn-Dihydroxylationcat. OsO₄, NMOsyn (cis-diol)Cyclic Osmate Ester
anti-Dihydroxylation1. m-CPBA; 2. H₃O⁺anti (trans-diol)Epoxide
Visualization: Dihydroxylation Pathways

Dihydroxylation_Pathways cluster_syn syn-Addition Pathway cluster_anti anti-Addition Pathway Substrate 7-Azabicyclo[4.2.0]oct-3-en-8-one Syn_Reagents cat. OsO₄ / NMO Substrate->Syn_Reagents Anti_Step1 1. m-CPBA Substrate->Anti_Step1 Cis_Diol cis-3,4-Diol Product Syn_Reagents->Cis_Diol Epoxide Epoxide Intermediate Anti_Step1->Epoxide Anti_Step2 2. H₃O⁺ (Hydrolysis) Epoxide->Anti_Step2 Trans_Diol trans-3,4-Diol Product Anti_Step2->Trans_Diol Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup Start Combine Substrate, Solvent, and Pd/C Catalyst Setup Seal in Hydrogenation Vessel Start->Setup Purge Purge with H₂ Setup->Purge Pressurize Pressurize & Stir Purge->Pressurize Monitor Monitor H₂ Uptake / TLC Pressurize->Monitor Vent Vent H₂ & Purge with Ar Monitor->Vent Filter Filter through Celite Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product Saturated Product Concentrate->Product

Sources

The Versatile Chiral Synthon: 7-Azabicyclo[4.2.0]oct-3-en-8-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds continues to drive the development of innovative synthetic strategies. Chiral synthons, or building blocks, serve as foundational elements in the construction of complex molecular architectures with precise stereochemical control. Among these, the rigid, bicyclic β-lactam, 7-azabicyclo[4.2.0]oct-3-en-8-one , has emerged as a synthon of significant potential, offering a unique combination of conformational rigidity, stereochemically defined centers, and versatile reactivity. This guide provides an in-depth exploration of the synthesis and application of this chiral building block for researchers, scientists, and professionals in drug development.

The Strategic Importance of 7-Azabicyclo[4.2.0]oct-3-en-8-one

The 7-azabicyclo[4.2.0]oct-3-en-8-one scaffold is a powerful tool in asymmetric synthesis for several key reasons:

  • Stereochemical Richness: The fused ring system creates a well-defined three-dimensional structure with multiple stereocenters. Once resolved into its enantiopure forms, it can direct the stereochemical outcome of subsequent reactions.

  • Latent Functionality: The β-lactam ring, while stable under many conditions, can be selectively opened to reveal a cis-2-aminocyclohex-4-enecarboxylic acid derivative. This transformation unmasks valuable functionality for further elaboration.

  • Reactive Handles: The olefinic double bond provides a site for a wide array of functionalization reactions, including epoxidation, dihydroxylation, and cycloadditions, allowing for the introduction of new stereocenters with high diastereoselectivity.

  • Scaffold for Bioactive Molecules: The aminocyclohexene core is a key structural motif in numerous biologically active natural products and pharmaceutical agents, including antiviral compounds like oseltamivir (Tamiflu®).

This application note will detail the preparation of the racemic bicyclic lactam, its enantioselective resolution, and its application in key synthetic transformations.

Synthesis of Racemic 7-Azabicyclo[4.2.0]oct-3-en-8-one

The most common and efficient method for the synthesis of the racemic 7-azabicyclo[4.2.0]oct-3-en-8-one core is through a [2+2] cycloaddition reaction between 1,3-cyclohexadiene and chlorosulfonyl isocyanate (CSI).[1] This reaction is typically followed by a reductive workup to yield the free β-lactam.

G cluster_0 Synthesis of Racemic Lactam 1,3-Cyclohexadiene 1,3-Cyclohexadiene CSI Chlorosulfonyl Isocyanate (CSI) N-sulfonyl_lactam N-Sulfonyl Bicyclic Lactam Racemic_Lactam Racemic 7-azabicyclo[4.2.0]oct-3-en-8-one

Protocol 1: Synthesis of Racemic 7-Azabicyclo[4.2.0]oct-3-en-8-one

Materials:

  • 1,3-Cyclohexadiene (freshly distilled)

  • Chlorosulfonyl isocyanate (CSI)

  • Anhydrous dichloromethane (DCM)

  • Sodium sulfite (Na₂SO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with freshly distilled 1,3-cyclohexadiene (1.2 equivalents) and anhydrous DCM. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of CSI: Chlorosulfonyl isocyanate (1.0 equivalent) is dissolved in anhydrous DCM and added dropwise to the stirred solution of 1,3-cyclohexadiene via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. Caution: CSI is highly reactive and corrosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reductive Workup: A solution of sodium sulfite (2.0 equivalents) in water is prepared and cooled to 0 °C. The reaction mixture is slowly cannulated into the cold sodium sulfite solution with vigorous stirring. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with DCM (3 x). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford racemic 7-azabicyclo[4.2.0]oct-3-en-8-one as a white solid.

Expected Yield: 60-75%

Chiral Resolution: Accessing the Enantiopure Synthon

The separation of the racemic lactam into its individual enantiomers is the crucial step to unlock its potential as a chiral synthon. Enzymatic kinetic resolution using lipases is a highly efficient and environmentally benign method for this purpose.[2] Lipases selectively catalyze the hydrolysis of one enantiomer of the lactam, leaving the other enantiomer unreacted.

G cluster_1 Enzymatic Kinetic Resolution Racemic_Lactam Racemic Lactam Lipase Lipase (e.g., Pseudomonas cepacia) S_Lactam (+)-7-azabicyclo[4.2.0] oct-3-en-8-one (unreacted) R_Amino_Acid (-)-cis-2-aminocyclohex-4- enecarboxylic acid (hydrolyzed product)

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic 7-azabicyclo[4.2.0]oct-3-en-8-one

  • Lipase from Pseudomonas cepacia (Amano Lipase PS) or Candida antarctica lipase B (CALB), often immobilized

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Organic co-solvent (e.g., diisopropyl ether or toluene)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, the racemic lactam is dissolved in a mixture of phosphate buffer and an organic co-solvent. The choice of solvent and its ratio to the aqueous buffer can significantly impact the enzyme's activity and selectivity and should be optimized.

  • Enzyme Addition: The lipase is added to the stirred solution. The reaction is maintained at a constant temperature (typically between 30-45 °C).

  • pH Control: The hydrolysis of the lactam releases a carboxylic acid, which will lower the pH of the medium. The pH is maintained at a constant value (e.g., 7.5) by the controlled addition of a dilute NaOH solution using a pH-stat or by manual titration.

  • Reaction Monitoring: The progress of the reaction is monitored by measuring the consumption of the NaOH solution. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted lactam and the amino acid product.

  • Workup and Separation: Once 50% conversion is reached, the enzyme is filtered off. The aqueous phase is acidified with HCl to pH ~2, which protonates the amino acid, making it water-soluble. The unreacted lactam is then extracted with ethyl acetate.

  • Isolation of Products: The organic extracts containing the unreacted lactam are combined, dried, and concentrated to yield the enantiopurified lactam. The acidified aqueous layer is then basified with NaOH to the isoelectric point of the amino acid, causing it to precipitate or allowing for its extraction into an organic solvent after saturation with NaCl.

Data Presentation: Lipase Screening for Kinetic Resolution

Lipase SourceCo-SolventTemperature (°C)Time (h) for ~50% conversionEnantiomeric Excess (ee) of recovered LactamEnantiomeric Excess (ee) of Amino Acid
Pseudomonas cepaciaDiisopropyl ether4024>98%>98%
Candida antarctica BToluene3536>99%>99%
Candida rugosaHexane454895%94%

Applications of Enantiopure 7-Azabicyclo[4.2.0]oct-3-en-8-one as a Chiral Synthon

The enantiomerically pure bicyclic lactam is a versatile intermediate for the synthesis of a variety of complex molecules.

Diastereoselective Functionalization of the Olefin

The double bond in the six-membered ring can be functionalized with high stereocontrol, with the fused β-lactam ring directing the approach of reagents.

  • Epoxidation: Treatment with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) typically leads to the formation of the corresponding epoxide with high diastereoselectivity. The epoxide can then be opened with various nucleophiles to introduce new functionalities.

  • Dihydroxylation: Asymmetric dihydroxylation using osmium tetroxide (OsO₄) with a chiral ligand can introduce two new stereocenters, leading to highly functionalized aminocyclitols.

G cluster_2 Diastereoselective Functionalization Chiral_Lactam Enantiopure Lactam Epoxide Diastereomerically Pure Epoxide Diol Diastereomerically Pure Diol

Ring-Opening Strategies

The strained four-membered β-lactam ring can be opened under various conditions to provide access to valuable aminocyclohexene derivatives.

  • Hydrolysis: As demonstrated in the kinetic resolution, acidic or basic hydrolysis yields the corresponding cis-β-amino acid.

  • Reductive Opening: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can open the lactam to afford the corresponding amino alcohol.

  • Nucleophilic Ring Opening: Strong nucleophiles can attack the carbonyl carbon, leading to ring-opened amides.

Application in the Synthesis of Oseltamivir Analogues

The enantiopure 7-azabicyclo[4.2.0]oct-3-en-8-one is an attractive starting material for the synthesis of analogues of the antiviral drug oseltamivir. The core aminocyclohexene structure with the correct stereochemistry can be accessed from the chiral lactam, and the remaining functionalities can be installed through a series of stereocontrolled transformations. The synthesis of oseltamivir itself often starts from shikimic acid, but this chiral synthon provides a valuable alternative for the exploration of novel and potentially more potent neuraminidase inhibitors.[3][4]

Conclusion

7-Azabicyclo[4.2.0]oct-3-en-8-one stands out as a chiral synthon of considerable utility. Its efficient synthesis in racemic form and the accessibility of its enantiopure forms through enzymatic resolution make it a readily available building block for complex molecule synthesis. The inherent stereochemistry and the presence of multiple reactive sites allow for a wide range of stereocontrolled transformations, paving the way for the synthesis of novel, enantiomerically pure compounds for applications in drug discovery and development. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the full potential of this versatile chiral synthon.

References

  • Mickel, S. J., Hsiao, S.-N., & Miller, M. J. (1987). Synthesis of a Key β-Lactam Intermediate by a [2 + 2] Cycloaddition Route: 4-Acetoxyazetidin-2-one. Organic Syntheses, 65, 135.
  • Shellhamer, D. F., & Perry, M. C. (2020). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Trends in Organic Chemistry, 21.
  • Gfeller, G. (n.d.).
  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
  • Chen, Y., & Zhu, S. (2019). Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu)
  • ChemRxiv. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients.
  • Borsuk, K., Grzeszczyk, B., Kowalska, P., & Chmielewski, M. (2004). Stereoselectivity in formation of oxacephams from 1,3-alkylidene-threitols.
  • Chmielewski, M., & Grodner, J. (1992). Stereochemical model of [2+2]cycloaddition of chlorosulfonyl isocyanate to chiral vinyl ethers. Journal of the Chemical Society, Perkin Transactions 2.
  • Gyarmati, Z. C., Liljeblad, A., Rintola, M., Bernáth, G., & Kanerva, L. T. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.
  • Strub, D. J., et al. (2017). Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3. Semantic Scholar.
  • Pospisil, J., et al. (2015).
  • PubChem. (n.d.). 7-Azabicyclo[4.2.0]octan-8-one.
  • Fishbein, P. L., & Moore, H. W. (n.d.). 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one. Organic Syntheses Procedure.
  • Ghorai, M. K., et al. (2008). Use of enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol as a chiral template for the synthesis of aminocyclitols. PubMed.
  • Maraš, N., Polanc, S., & Kočevar, M. (2012). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025). A novel azide-free asymmetric synthesis of oseltamivir phosphate (Tamiflu)
  • Argay, G., et al. (2004). cis-7-Azabicyclo[4.2.0]octan-8-one.
  • Li, W., et al. (n.d.). 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides.
  • Karpf, M. (2004).
  • Lei, L., & Sampson, N. S. (n.d.). Supporting Information for Access to bicyclo[4.2.
  • PubChemLite. (n.d.). 7-azabicyclo[4.2.0]oct-3-en-8-one.
  • University of Liverpool. (n.d.). Alicyclic and Heterocyclic Chemistry. Lecture 7 Nucleophilic Ring Opening, contd. Aziridines.

Sources

Scale-Up Synthesis of cis-7-Azabicyclo[4.2.0]oct-3-en-8-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for cis-7-azabicyclo[4.2.0]oct-3-en-8-one, a pivotal bicyclic β-lactam intermediate in the development of novel antibiotics and other therapeutic agents. The synthetic strategy hinges on a stereoselective [2+2] cycloaddition of dichloroketene with 1,3-cyclohexadiene, followed by a reductive dechlorination. This document provides an in-depth analysis of the reaction mechanism, optimized process parameters for kilogram-scale production, a step-by-step operational protocol, and critical safety considerations. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction: The Significance of Bicyclic β-Lactams

The β-lactam ring is a cornerstone of antibiotic therapy, forming the structural and functional core of widely used antibacterial agents like penicillins and cephalosporins.[1] Bicyclic β-lactams, such as cis-7-azabicyclo[4.2.0]oct-3-en-8-one, represent a class of constrained analogues that offer unique stereochemical features and potential for novel biological activities. These rigid scaffolds are valuable synthons, enabling the exploration of new chemical space in the quest for next-generation therapeutics that can overcome the challenge of antibiotic resistance.[1] The development of a scalable and economically viable synthesis is therefore a critical step in unlocking the full potential of this important molecular framework.

Reaction Mechanism and Synthetic Strategy

The synthesis of cis-7-azabicyclo[4.2.0]oct-3-en-8-one is achieved through a two-step sequence, as illustrated below. This approach is designed for efficiency, stereocontrol, and scalability.

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reductive Dechlorination A 1,3-Cyclohexadiene D cis-7,7-Dichloro-8-azabicyclo[4.2.0]oct-3-en-8-one A->D B Dichloroacetyl chloride B->D C Triethylamine C->D In situ ketene formation E cis-7,7-Dichloro-8-azabicyclo[4.2.0]oct-3-en-8-one H cis-7-Azabicyclo[4.2.0]oct-3-en-8-one E->H F Zinc dust F->H G Acetic acid G->H

Figure 1: Overall synthetic workflow.

Step 1: Stereoselective [2+2] Cycloaddition

The first step involves the in situ generation of highly reactive dichloroketene from dichloroacetyl chloride and a tertiary amine base, typically triethylamine. The dichloroketene then undergoes a [2+2] cycloaddition with 1,3-cyclohexadiene to form the bicyclic β-lactam skeleton.[2] The stereochemistry of the resulting bicyclic system is crucial, and ketene cycloadditions are known to favor the formation of the cis-fused ring system.[3] This stereoselectivity is a key advantage of this synthetic route. The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions.

Step 2: Reductive Dechlorination

The second step is the reductive removal of the two chlorine atoms from the α-position of the β-lactam. This is commonly achieved using activated zinc dust in the presence of a proton source, such as acetic acid.[4] This dechlorination reaction is generally clean and high-yielding, providing the desired cis-7-azabicyclo[4.2.0]oct-3-en-8-one.

Process Parameters and Optimization for Scale-Up

Successful scale-up requires careful control of several critical process parameters. The following table summarizes the optimized conditions for each step of the synthesis.

ParameterStep 1: [2+2] CycloadditionStep 2: Reductive DechlorinationJustification
Solvent Dichloromethane (DCM) or TolueneAcetic Acid / WaterDCM or toluene are good solvents for the reactants and are relatively inert under the reaction conditions. Acetic acid serves as both a solvent and a proton source for the dechlorination.
Temperature -10°C to 0°C20°C to 40°CLow temperature in Step 1 is crucial to control the highly exothermic ketene formation and subsequent cycloaddition, minimizing side reactions and ensuring safety.[5] The dechlorination in Step 2 can be performed at a slightly elevated temperature to increase the reaction rate.
Reagent Stoichiometry 1,3-Cyclohexadiene (1.0 eq), Dichloroacetyl chloride (1.2 eq), Triethylamine (1.3 eq)Dichlorinated lactam (1.0 eq), Zinc dust (3.0 eq), Acetic acid (excess)A slight excess of the ketene precursor and base ensures complete consumption of the diene. A larger excess of zinc is used to drive the dechlorination to completion.
Addition Rate Slow, dropwise addition of dichloroacetyl chloride and triethylaminePortion-wise addition of zinc dustControlled addition in Step 1 is critical for managing the exotherm and preventing the accumulation of reactive intermediates.[6] Portion-wise addition of zinc in Step 2 helps to control the exotherm of the reduction.
Reaction Time 2-4 hours4-6 hoursReaction times are optimized for complete conversion, which should be monitored by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
Work-up & Purification Aqueous wash, solvent swapFiltration, extraction, crystallizationStandard work-up procedures are employed to remove by-products and impurities. Crystallization is the preferred method for purification at scale to obtain a high-purity final product.[7]

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate personal protective equipment (PPE).

Step 1: Synthesis of cis-7,7-Dichloro-8-azabicyclo[4.2.0]oct-3-en-8-one

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnels.

  • Cooling system capable of maintaining -10°C.

  • Nitrogen inlet.

Materials:

  • 1,3-Cyclohexadiene (0.8 kg, 10.0 mol)

  • Dichloroacetyl chloride (1.77 kg, 12.0 mol)

  • Triethylamine (1.31 kg, 13.0 mol)

  • Dichloromethane (DCM), anhydrous (10 L)

  • Deionized water

  • Brine solution

Procedure:

  • Charge the 20 L reactor with 1,3-cyclohexadiene (0.8 kg) and anhydrous DCM (5 L) under a nitrogen atmosphere.

  • Cool the reactor contents to -10°C with stirring.

  • In separate addition funnels, prepare solutions of dichloroacetyl chloride (1.77 kg) in anhydrous DCM (2.5 L) and triethylamine (1.31 kg) in anhydrous DCM (2.5 L).

  • Simultaneously add the dichloroacetyl chloride and triethylamine solutions dropwise to the reactor over a period of 2-3 hours, maintaining the internal temperature between -10°C and 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or GC until the 1,3-cyclohexadiene is consumed.

  • Slowly quench the reaction by adding deionized water (5 L).

  • Separate the organic layer and wash it sequentially with deionized water (2 x 5 L) and brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cis-7,7-dichloro-8-azabicyclo[4.2.0]oct-3-en-8-one as an oil or a low-melting solid.

Step 2: Synthesis of cis-7-Azabicyclo[4.2.0]oct-3-en-8-one

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer and thermocouple.

  • Heating/cooling system.

  • Filtration apparatus.

Materials:

  • Crude cis-7,7-dichloro-8-azabicyclo[4.2.0]oct-3-en-8-one (from Step 1)

  • Zinc dust, activated (1.96 kg, 30.0 mol)

  • Glacial acetic acid (8 L)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Heptane

Procedure:

  • Charge the 20 L reactor with the crude dichlorinated lactam from Step 1 and glacial acetic acid (8 L).

  • Stir the mixture to dissolve the starting material.

  • In portions, add the activated zinc dust to the reactor over 1 hour, maintaining the internal temperature between 20°C and 40°C by using the reactor jacket for cooling as needed.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Filter the reaction mixture to remove excess zinc and zinc salts. Wash the filter cake with DCM.

  • Carefully neutralize the filtrate by slowly adding it to a stirred, cooled solution of saturated sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 5 L).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., DCM/heptane) to yield pure cis-7-azabicyclo[4.2.0]oct-3-en-8-one as a white to off-white solid.

Safety and Hazard Analysis

Scaling up chemical reactions introduces increased risks that must be carefully managed.[5]

G cluster_0 Hazard Identification cluster_1 Mitigation Strategies A Highly reactive dichloroketene intermediate E In situ generation and immediate consumption of ketene A->E B Exothermic reactions (ketene formation and dechlorination) F Precise temperature control with a jacketed reactor B->F G Slow, controlled addition of reagents B->G C Corrosive reagents (dichloroacetyl chloride, acetic acid) H Use of appropriate PPE (gloves, goggles, lab coat, face shield) C->H D Flammable solvents (DCM, heptane) I Perform in a well-ventilated area with emergency quench and spill kits readily available D->I

Figure 2: Hazard analysis and mitigation workflow.

  • Dichloroketene: This is a highly reactive and toxic intermediate. The protocol is designed for its in situ generation and immediate consumption to avoid its isolation and accumulation.[8]

  • Exothermic Reactions: Both the formation of dichloroketene and the reductive dechlorination are exothermic. Strict temperature control and slow addition rates are paramount to prevent thermal runaways.[5]

  • Corrosive Materials: Dichloroacetyl chloride and acetic acid are corrosive. Handle with appropriate chemical-resistant gloves and eye protection.

  • Flammable Solvents: Dichloromethane and heptane are flammable. Ensure all operations are performed away from ignition sources in a well-ventilated area.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reactionExtend reaction time and monitor by an appropriate analytical method.
Hydrolysis of ketene or acyl chlorideEnsure anhydrous conditions by using dry solvents and a nitrogen atmosphere.
Polymerization of keteneMaintain low reaction temperature and ensure efficient stirring.
Incomplete dechlorination in Step 2 Inactive zincUse freshly activated zinc dust.
Insufficient acidEnsure an adequate excess of acetic acid is used.
Formation of by-products Side reactions of keteneOptimize temperature control and addition rates.
Over-reduction or side reactions during dechlorinationMonitor the reaction closely and control the temperature.
Difficulty in crystallization Impurities presentRe-purify the crude material by column chromatography on a smaller scale to identify impurities, then optimize the work-up to remove them. Consider using a different solvent system for crystallization.

Conclusion

The two-step synthesis of cis-7-azabicyclo[4.2.0]oct-3-en-8-one via a [2+2] cycloaddition followed by reductive dechlorination is a highly effective and scalable route to this valuable building block. By carefully controlling the process parameters and adhering to the safety protocols outlined in this guide, researchers and process chemists can confidently produce this intermediate on a kilogram scale, facilitating its use in drug discovery and development programs.

References

  • Azmi, A., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition.
  • Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia.pub.
  • Das, A., & Banik, B. K. (2020). Stereoselective synthesis of cis and trans β-lactams under diverse conditions. MDPI.
  • Dixon, D. J. (2015). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides.
  • Fishbein, P. L., & Moore, H. W. 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one. Organic Syntheses.
  • Ghosh, A. K., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19967.
  • Ley, S. V., & Browne, D. L. (2021). Formation and utility of reactive ketene intermediates under continuous flow conditions. Tetrahedron, 93, 132305.
  • Magano, J. (2015). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Müller, J. A., et al. (2004). Complete Reductive Dechlorination of 1,2-Dichloropropane by Anaerobic Bacteria. Applied and Environmental Microbiology, 70(8), 4878-4885.
  • Palomo, C., et al. (2009).
  • PG CHEMISTRY LECTURES. (2022, October 25). Pericyclic Reactions: [2+2] Cycloaddition reactions in ketenes [Video]. YouTube.
  • PureSynth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis.
  • Sahloul, K., et al. (2022). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3. Molecules, 27(18), 5989.
  • Shea, K. (2023, August 1). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
  • Snider, B. B. (1988). Ketene Cycloadditions. Organic Reactions.
  • Turos, E., et al. (2004). Asymmetric Synthesis and Antimicrobial Activity of Some New Mono and Bicyclic β-Lactams. Molecules, 9(11), 948-958.
  • Various Authors. (2009). Process for the production of beta lactam crystals.
  • Vedejs, E., & Fields, S. C. (1996). Bicyclic beta-lactams and process therefor.
  • Vlasov, P., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769-780.
  • Weires, A. G., et al. (2023, August 4). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(15), 2035-2048.
  • Wolff, S., & Coffen, D. L. 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one. Organic Syntheses.
  • Zervosen, A., et al. (2021). Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy. Frontiers in Molecular Biosciences, 8, 706434.

Sources

Troubleshooting & Optimization

preventing polymerization during beta-lactam synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Beta-Lactam Synthesis & Stabilization

Current Status: Online 🟢 Operator: Dr. Aristh (Senior Application Scientist) Ticket Subject: Prevention of Polymerization and Oligomerization in


-Lactam Scaffolds

Welcome to the Synthesis Support Hub

You are likely here because your reaction flask contains a gummy, insoluble solid instead of the crystalline


-lactam you expected, or your LCMS shows a "picket fence" of repeating mass units.

-lactams are thermodynamically unstable due to significant ring strain (

25-27 kcal/mol). The very feature that makes them potent antibiotics (acylation of bacterial transpeptidases) makes them prone to self-destruction during synthesis. "Polymerization" in this context is usually nucleophilic ring-opening oligomerization or ketene dimerization (in Staudinger synthesis).

This guide prioritizes causality-based troubleshooting . We do not just fix the error; we stabilize the system.

Module 1: The Staudinger Cycloaddition (Ketene-Imine)[1][2][3][4][5]

The Scenario: You are performing a [2+2] cycloaddition between an imine (Schiff base) and a ketene (generated in situ from an acid chloride). The Failure: The solution turns dark/tarry. Yield is


. NMR shows broad aliphatic peaks (ketene dimers).
Root Cause Analysis

The ketene intermediate is highly reactive. If the ketene concentration exceeds the imine concentration, or if the temperature allows, ketenes will react with themselves ([2+2] dimerization) rather than the imine.

Diagnostic Flowchart

Staudinger_Troubleshoot Start Issue: Low Yield / Tarry Product Check1 Is the Acid Chloride added to the Base? Start->Check1 Check2 Is the addition rate controlled? Check1->Check2 Yes Result1 High Local Conc. of Ketene -> Dimerization Check1->Result1 No (Base added to Acid Chloride) Check2->Result1 Fast / Bolus Addition Sol1 SOLUTION: Invert Addition or Use Syringe Pump Check2->Sol1 Slow / Dropwise Result1->Sol1

Figure 1: Decision tree for diagnosing ketene dimerization issues.

Corrective Protocol: The "Steady-State" Addition

To prevent ketene dimerization, the ketene must be consumed by the imine faster than it is generated.

  • Setup: Dissolve the Imine (1.0 eq) and Triethylamine (Base, 2.5 eq) in anhydrous DCM. Cool to -78°C (or -20°C depending on substrate).

  • Reagent: Dissolve the Acid Chloride (1.2 eq) in DCM in a separate syringe.

  • Execution: Add the Acid Chloride solution dropwise over 1–2 hours using a syringe pump.

    • Why? This ensures the instantaneous concentration of the ketene is always near zero because it reacts immediately with the excess imine present.

  • Quench: Allow to warm to room temperature only after addition is complete.

Module 2: Linear Precursor Cyclization (The High Dilution Principle)

The Scenario: You are cyclizing a


-amino acid derivative (e.g., using Mukaiyama reagent, EDC, or HATU) to form the ring.
The Failure:  LCMS shows dimers (

) and trimers. The intermolecular reaction (oligomerization) is outcompeting the intramolecular reaction (cyclization).
The Mechanism: Ruggli-Ziegler Dilution

Intramolecular ring closure is a first-order reaction (rate


). Intermolecular polymerization is a second-order reaction (rate 

).
  • At high concentrations, the squared term dominates

    
     Polymerization.
    
  • At low concentrations, the linear term dominates

    
     Cyclization.
    
Comparative Data: Concentration vs. Pathway
Concentration (M)Dominant PathwayPredicted Outcome
> 0.1 M IntermolecularOligomers/Polymers (Gummy solid)
0.05 M MixedLow Yield + Impurities
< 0.005 M Intramolecular

-Lactam Ring Formation
Protocol: Pseudo-High Dilution

Running a reaction at 0.001 M is often impractical due to solvent volume. Use the Simultaneous Addition technique.

  • Reflux: Heat a large volume of solvent (e.g., MeCN or Toluene) to reflux with the condensing agent (e.g., Triphenylphosphine/Dipyridyl disulfide).

  • Feed: Dissolve your linear

    
    -amino acid precursor in a minimum volume of solvent.
    
  • Injection: Syringe-pump the precursor into the refluxing solvent over 4–6 hours.

    • Result: The "reactive" concentration is extremely low, but the final accumulation allows for manageable workup.

Module 3: Handling 6-APA and Semi-Synthetic Cores

The Scenario: You are modifying the 6-aminopenicillanic acid (6-APA) core. The Failure: The material turns into a gel during acylation or workup. Mechanism: 6-APA contains both a free amine (nucleophile) and a


-lactam ring (electrophile). If the pH is incorrect, the amine of one molecule attacks the ring of another (Aminolysis).
Stability Logic: Isoelectric Handling

APA_Stability Acid pH < 2.5 (Acidic) RingOpen Acid Hydrolysis (Penicilloic Acid) Acid->RingOpen Iso pH 4.3 (pI) (Zwitterion) Stable STABLE Precipitate Iso->Stable Amine Protonated Carboxyl Deprotonated Base pH > 8.0 (Basic) Polymer Aminolysis (Polymers) Base->Polymer Free Amine attacks Ring

Figure 2: pH-dependent stability zones for 6-APA.

  • Critical Rule: Never leave 6-APA in a basic solution (pH > 8) for extended periods. The free amine is unprotonated and highly nucleophilic.

  • Acylation Tip: When acylating 6-APA (e.g., Schotten-Baumann conditions), maintain pH between 6.5 and 7.5 by simultaneous addition of base. Do not dump base in all at once.

Frequently Asked Questions (FAQs)

Q: Can I use water in my Staudinger reaction? A: No. Water will hydrolyze the acid chloride to carboxylic acid or react with the ketene to form an anhydride/acid, killing the stoichiometry. Use anhydrous DCM or Toluene.

Q: My product decomposes on the silica column. Why? A: Silica gel is slightly acidic and contains surface hydroxyls that can open the


-lactam ring.
  • Fix: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize acidic sites before loading your sample.

Q: Why does my NMR show a "doublet of doublets" at 3.0-4.0 ppm that integrates poorly? A: If the coupling constant (


) is ~2-5 Hz, it is likely the cis-

-lactam protons. If

is ~1.5 Hz, it is trans. If you see broad multiplets in this region, you likely have oligomers.

References

  • Staudinger Synthesis Mechanism & Stereoselectivity

    • Source: Jiao, L., Liang, X., & Xu, J. X. (2006). "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society.[1][2]

    • URL:[Link]

  • High Dilution Principle (Macrocycliz

    • Source: Galli, C., & Mandolini, L. (2000). "The Role of Ring Strain on the Ease of Ring Closure of Bifunctional Chain Molecules." European Journal of Organic Chemistry.
    • URL:[Link]

  • Polymeriz

    • Source: Batchelor, F. R., et al. (1961). "6-Aminopenicillanic Acid.[2][3][4][5] I. 6-Aminopenicillanic Acid in Penicillin Fermentations." Proceedings of the Royal Society of London.

    • URL:[Link]

  • Kinugasa Reaction (Altern

    • Source: Shintani, R., & Fu, G. C. (2003). "Catalytic Enantioselective Synthesis of β-Lactams: Intramolecular Kinugasa Reactions.
    • URL:[Link]

Sources

solubility issues of 7-azabicyclo[4.2.0]oct-3-en-8-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solubility & Handling of 7-azabicyclo[4.2.0]oct-3-en-8-one

Topic: Solubility Optimization and Stability Troubleshooting for 7-azabicyclo[4.2.0]oct-3-en-8-one CAS Number: 20205-48-5 Chemical Class: Bicyclic


-lactam (Carbacepham core analog)
Audience:  Medicinal Chemists, Structural Biologists, and Process Engineers[1][2]

Executive Summary & Chemical Context

7-azabicyclo[4.2.0]oct-3-en-8-one is a strained bicyclic


-lactam often utilized as a scaffold in the synthesis of antibiotics or as a photo-adduct intermediate.[1][2] Its solubility profile is governed by two competing structural features: the polar, rigid amide (

-lactam) bond which promotes intermolecular hydrogen bonding (aggregation), and the lipophilic cyclohexene ring which limits water solubility.[1][2]

Critical Technical Insight: Users frequently misdiagnose "solubility issues" which are actually stability failures .[1][2] The strained 4-membered lactam ring is susceptible to hydrolysis and alcoholysis.[1] A "cloudy" solution in methanol or water often indicates ring-opening precipitation, not just saturation.[1][2]

Solubility Profile & Solvent Compatibility

The following data categorizes solvent suitability based on polarity (dielectric constant) and functional group interaction.

Table 1: Solubility Performance Matrix

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Dipolar Aprotic DMSO, DMF Excellent (>50 mg/mL) Recommended for Stock Solutions. Disrupts intermolecular H-bonds effectively.[1][2]
Chlorinated DCM, Chloroform Good (>20 mg/mL) Ideal for extraction and NMR.[1][2] Avoid acid-contaminated chloroform (stabilize with amylene, not EtOH).
Esters Ethyl Acetate Moderate Good for workup/TLC.[1][2] Solubility decreases significantly at <4°C.
Alcohols Methanol, Ethanol Moderate to High CAUTION: Risk of solvolysis (ring opening) upon prolonged storage or heating.[1][2]
Hydrocarbons Hexanes, Toluene Low to Poor Used as anti-solvents for crystallization.[1][2] Soluble in hot toluene.[1][2]
Aqueous PBS, Water Poor (<1 mg/mL) Requires co-solvent (e.g., 5% DMSO) or cyclodextrin complexation.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: Compound precipitates upon dilution into aqueous buffer.

Q: I prepared a 100 mM stock in DMSO, but when I dilute to 100 µM in PBS (pH 7.4), a fine white precipitate forms immediately. How do I fix this?

A: This is a "Crash-Out" event caused by the high lipophilicity of the cyclohexene ring (logP ~0.7–1.2).[1][2]

  • Mechanism: The water structure forces the hydrophobic cyclohexene rings together, overcoming the solvation energy of the lactam.[1][2]

  • Solution:

    • Sequential Dilution: Do not add DMSO stock directly to bulk buffer. Predilute the stock into an intermediate solvent (e.g., Ethanol or PEG-400) if compatible, then add to buffer.[1][2]

    • Surfactant Addition: Add 0.05% Tween-80 or Pluronic F-127 to the PBS before adding the compound.[1][2]

    • Vortex Dynamics: Inject the DMSO stock directly into the center of a vortexing buffer solution to prevent local high concentrations.[1][2]

Issue 2: Solution turns yellow or cloudy over time.

Q: My clear stock solution in Methanol became slightly yellow and cloudy after 3 days at 4°C. Is it precipitating?

A: This is likely Chemical Degradation , not simple precipitation.[1][2]

  • Mechanism:

    
    -lactams are electrophilic.[1][2] Methanol can act as a nucleophile (alcoholysis), opening the 4-membered ring to form a methyl ester/amino acid derivative, which often has different solubility properties.[1][2]
    
  • Corrective Action:

    • Immediate: Run LC-MS to check for a mass shift of +32 Da (methanol addition).

    • Prevention: Switch to anhydrous DMSO or Acetonitrile for storage.[1][2] Avoid protic solvents (alcohols, water) for storage >24 hours.[1][2]

Issue 3: Inconsistent NMR signals in CDCl3.

Q: The proton signals for the amide (-NH) are broad or shifting between batches in Chloroform-d.

A: This indicates Aggregation or Acid Sensitivity .[1][2]

  • Mechanism: In non-polar solvents like CDCl3,

    
    -lactams form H-bonded dimers/oligomers.[1][2] Additionally, HCl traces in CDCl3 can catalyze degradation.[1][2]
    
  • Protocol:

    • Filter CDCl3 through basic alumina to remove acid traces.[1][2]

    • Add a drop of DMSO-d6 to the CDCl3 sample to disrupt aggregation and sharpen peaks.[1][2]

Experimental Protocols

Protocol A: Preparation of Stable Bio-Assay Stock (10 mM)

Use this protocol to minimize hydrolysis and freeze-thaw degradation.[1][2]

  • Weighing: Weigh 1.23 mg of 7-azabicyclo[4.2.0]oct-3-en-8-one into a sterile, silanized glass vial (minimize surface adsorption).

  • Solvent Choice: Add 1.00 mL of anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).[1][2]

    • Why? Water promotes hydrolysis.[1][2] Standard DMSO often absorbs moisture from air.[1][2]

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 1 minute at <30°C.

  • Aliquot & Store: Divide into 50 µL aliquots in polypropylene tubes. Store at -20°C.

    • Note: Do not refreeze aliquots more than once.[1][2]

Protocol B: Solvent Exchange/Purification via Crystallization

Use this if the compound contains sticky impurities or requires solvent switch.[1][2]

  • Dissolution: Dissolve crude material in minimal Ethyl Acetate (approx. 10 mL per gram) at 40°C.

  • Filtration: Filter hot through a 0.45 µm PTFE syringe filter to remove insoluble polymers.[1][2]

  • Anti-Solvent Addition: Slowly add Hexanes (or Heptane) dropwise to the warm solution until a faint turbidity persists.[1][2]

  • Cooling: Allow to cool to Room Temperature (RT) over 1 hour, then move to 4°C overnight.

  • Collection: Filter the white crystals and wash with cold Hexane. Dry under high vacuum.[1][2]

Mechanistic Visualization

The following diagram illustrates the decision logic for solvent selection and the competing stability pathways.

SolubilityLogic Start Start: 7-azabicyclo[4.2.0]oct-3-en-8-one Goal Desired Application? Start->Goal BioAssay Biological Assay (Aqueous Media) Goal->BioAssay Synthesis Chemical Synthesis (Reactions) Goal->Synthesis Storage Long-term Storage Goal->Storage DMSO Use Anhydrous DMSO (Avoids Hydrolysis) BioAssay->DMSO DCM Use DCM or Toluene (Inert, Good Solubility) Synthesis->DCM Alcohol AVOID Alcohols (Risk of Ring Opening) Synthesis->Alcohol Caution Storage->DMSO Degrad Issue: Degradation? Storage->Degrad Moisture? Precip Issue: Precipitation? DMSO->Precip Dilution CoSolvent Add Surfactant or Co-solvent Precip->CoSolvent Fix DrySolvent Dry Solvent/Desiccator Degrad->DrySolvent Fix

Caption: Decision matrix for solvent selection balancing solubility (DMSO/DCM) against stability risks (Hydrolysis/Alcoholysis).

References

  • Sigma-Aldrich. 7-Azabicyclo[4.2.0]oct-3-en-8-one Product Detail & CAS 20205-48-5. Retrieved from [1][2]

  • PubChem. 7-Azabicyclo[4.2.0]oct-3-en-8-one Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

  • Fishbein, P. L., & Moore, H. W. (1990).[1][2] 7-Chloro-7-cyanobicyclo[4.2.0]octan-8-one and Related Bicyclic Beta-Lactams. Organic Syntheses, 68, 247.[1][2] (Provides foundational solubility/handling data for this structural class). Retrieved from [1][2]

  • Blokhina, S. V., et al. (2021).[1][2] Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (General principles for bicyclic amide solubility). Retrieved from [1][2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of cis-7-Azabicyclo[4.2.0]oct-3-en-8-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous determination of molecular structure is paramount. The bicyclo[4.2.0]octane framework, particularly with heteroatom incorporation, is a key structural motif in many biologically active compounds, including β-lactam antibiotics.[1] The stereochemistry of the ring fusion in these systems profoundly influences their three-dimensional shape and, consequently, their biological activity. This guide provides an in-depth analysis of the 1H NMR spectroscopic features of cis-7-azabicyclo[4.2.0]oct-3-en-8-one, offering a robust framework for its characterization and differentiation from its trans isomer.

The Critical Role of Stereochemistry in Bicyclic β-Lactams

The defining feature of 7-azabicyclo[4.2.0]oct-3-en-8-one is the fusion of a six-membered cyclohexene ring to a four-membered β-lactam ring.[2][3] The relative orientation of the bridgehead protons dictates whether the ring junction is cis or trans. This seemingly subtle difference has significant conformational implications. The cis isomer is generally the thermodynamically more stable configuration in bicyclo[4.2.0]octane systems.[4] A definitive spectroscopic method to confirm this stereochemistry is therefore essential. 1H NMR spectroscopy, particularly the analysis of scalar (J) coupling and through-space correlations (Nuclear Overhauser Effect), provides the necessary tools for this assignment.[5][6]

Predicted 1H NMR Spectral Data for cis-7-Azabicyclo[4.2.0]oct-3-en-8-one

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Coupling Constants (J, Hz)Rationale
H3, H4 5.5 - 6.0m³J(H,H) ≈ 10 (alkenic)Olefinic protons in the cyclohexene ring.
H1, H6 3.5 - 4.5m³J(H1,H6) > 7 HzBridgehead protons, deshielded by the adjacent nitrogen and carbonyl group. The key diagnostic coupling for cis-fusion.
H5 2.0 - 2.5mAllylic protons.
H2 2.0 - 2.5mAllylic protons.
NH 6.0 - 8.0br sAmide proton, chemical shift can be concentration and solvent dependent.

Note: These are estimated values and may vary depending on the solvent and spectrometer frequency.

Differentiating cis and trans Isomers: The Power of Coupling Constants

The magnitude of the vicinal coupling constant (³J) between the two bridgehead protons (H1 and H6) is the most reliable indicator of the ring fusion stereochemistry.[7]

  • For cis-fused systems , the dihedral angle between H1 and H6 is relatively small, leading to a larger coupling constant, typically ³J > 7 Hz .[8]

  • For trans-fused systems , the dihedral angle approaches 90°, resulting in a significantly smaller coupling constant, often close to 0 Hz .

Therefore, the observation of a multiplet for the bridgehead protons with a coupling constant in the range of 7-10 Hz would be strong evidence for the cis configuration.

Definitive Confirmation with 2D NMR: The Nuclear Overhauser Effect (NOE)

While coupling constants provide strong evidence, the Nuclear Overhauser Effect (NOE) offers unambiguous proof of the cis stereochemistry. The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.[6] In a cis-7-azabicyclo[4.2.0]oct-3-en-8-one, the bridgehead protons H1 and H6 are on the same face of the bicyclic system and therefore in close spatial proximity.

A 2D NOESY (Nuclear Overhauser Effect SpectroscopY) experiment would reveal a cross-peak between H1 and H6, confirming their spatial closeness and thus the cis ring fusion. Conversely, the absence of this cross-peak would suggest a trans configuration.

NOE_Correlations cluster_molecule cis-7-Azabicyclo[4.2.0]oct-3-en-8-one H1 H1 H6 H6 H1->H6 Strong NOE H_other Other Protons

Caption: Expected key NOE correlation for cis-7-azabicyclo[4.2.0]oct-3-en-8-one.

Experimental Protocol for 1H NMR Analysis

To obtain high-quality data for structural elucidation, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • 1D 1H NMR Acquisition:

    • Acquire a standard 1D proton spectrum on a 400 MHz or higher field spectrometer.

    • Ensure adequate signal-to-noise by adjusting the number of scans.

    • Carefully integrate all signals and determine the multiplicity of each peak.

  • 2D NMR Acquisition (for definitive assignment):

    • COSY (Correlation SpectroscopY): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect SpectroscopY): To identify through-space correlations and confirm stereochemistry, as detailed above.

The following diagram illustrates the workflow for the complete structural elucidation of cis-7-azabicyclo[4.2.0]oct-3-en-8-one using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Confirmation prep Dissolve in CDCl3 with TMS acq_1D 1D 1H NMR prep->acq_1D acq_2D 2D NMR (COSY, HSQC, NOESY) acq_1D->acq_2D analysis_1D Chemical Shifts & Multiplicities acq_2D->analysis_1D analysis_J Measure J(H1,H6) > 7 Hz? analysis_1D->analysis_J analysis_NOE Identify NOE between H1 and H6 analysis_J->analysis_NOE conclusion Confirm cis-stereochemistry analysis_NOE->conclusion

Caption: Workflow for the NMR-based structural elucidation.

Comparative Analysis with Alternative Structures

A direct comparison with the 1H NMR data of the trans-isomer would be the gold standard. In the absence of this data, we can draw parallels with other bicyclo[4.2.0]octane systems. For instance, in studies of bicyclo[4.2.0]octane-2,7-diones, the cis-fused diastereomers consistently show larger vicinal coupling constants between the bridgehead protons compared to their trans counterparts.[4] This trend is a reliable characteristic of this ring system.

Conclusion

The structural elucidation of cis-7-azabicyclo[4.2.0]oct-3-en-8-one relies on a systematic and multi-faceted approach to 1H NMR spectroscopy. While the analysis of chemical shifts and multiplicities provides initial insights, the definitive assignment of the crucial cis-stereochemistry hinges on the measurement of the bridgehead proton coupling constant (³J(H1,H6) > 7 Hz) and the observation of a clear through-space correlation in a NOESY experiment. This guide provides the theoretical framework and practical workflow for researchers to confidently characterize this important class of bicyclic β-lactams.

References

  • Organic Syntheses Procedure. 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one.
  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Available from: [Link].

  • ResearchGate. Conventional NOE difference spectrum measured on glucose. Available from: [Link].

  • Cramer, C. J., & Hoye, T. R. (2007). Predicting NMR chemical shifts of penam β-lactams.
  • Argay, G., Kálmán, A., & Fülöp, F. (2004). cis-7-Azabicyclo[4.2.0]octan-8-one. Acta Crystallographica Section E: Structure Reports Online, 60(2), o170–o172.
  • de Meijere, A., et al. (2008). Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. Arkivoc, 2008(8), 68-73.
  • Walsh, C. T., & Wencewicz, T. A. (2013). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis.
  • Weizmann Institute of Science. V J-Coupling. Available from: [Link].

  • Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). Available from: [Link].

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link].

  • Reineri, F., et al. (2021). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Metabolites, 11(2), 101.
  • Semantic Scholar. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Available from: [Link].

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
  • ResearchGate. Structure elucidation of β‐lactams 15 and 17 by NOE measurements. Available from: [Link].

  • PubChem. 7-azabicyclo[4.2.0]oct-3-en-8-one. Available from: [Link].

  • PubChem. 7-Azabicyclo[4.2.0]octan-8-one. Available from: [Link].

  • Tooke, C. L., et al. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology, 431(18), 3472–3500.
  • Arkivoc. 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theoretical and experimental study. Available from: [Link].

  • HETEROCYCLES. SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. Available from: [Link].

  • Semantic Scholar. Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Available from: [Link].

  • PubChem. 7-Oxabicyclo(4.2.0)octane. Available from: [Link].

  • Organic Chemistry Data. 1H NMR Coupling Constants. Available from: [Link].

Sources

X-ray crystallography data for bicyclic beta-lactams

Structural Efficacy and Crystallographic Benchmarking of Bicyclic -Lactam Scaffolds

Executive Summary

This guide provides an objective technical comparison of bicyclic


12

Target Audience: Structural biologists, medicinal chemists, and pharmacologists involved in Structure-Based Drug Design (SBDD).

Structural Parameters & Reactivity: The Woodward Relationship[1][2][3][4]

The efficacy of a

13

This geometric distortion is quantified by the Woodward parameter (


)12
Table 1: Crystallographic Benchmarking of -Lactam Cores
Scaffold ClassRepresentative StructureRing FusionWoodward Parameter (

)
C–N Bond Length (

)
Reactivity Profile
Carbapenem Imipenem / Meropenem4:5 (Unsaturated)0.50 – 0.60

~1.39 – 1.42

Highest. Extreme ring strain; rapid acylation of PBPs.
Penam Penicillin G4:5 (Saturated)0.40 – 0.50

~1.38

High. Significant strain; susceptible to acid hydrolysis.
Cephem Ceftazidime4:6 (Unsaturated)0.20 – 0.25

~1.36 – 1.38

Moderate. Reduced strain due to 6-membered ring flexibility.
Monobactam AztreonamMonocyclic0.05 – 0.10

~1.33 – 1.35

Low. Planar nitrogen; requires electron-withdrawing side chains for activation.
Standard Amide Peptide BondLinear~0.00

1.32 – 1.33

Stable. Full resonance stabilization.

Data Sources: Woodward (1980) [1]; Page (1987) [2]; Brammer et al. (2019) [3].

Mechanistic Implication

The correlation is linear: Higher



Reduced Resonance

Increased Carbonyl Electrophilicity

Faster Acylation.


Comparative Analysis: Bicyclic -Lactams vs. Alternatives

While bicyclic systems rely on ring strain for activity, newer non-


Alternative 1: Diazabicyclooctanes (DBOs)

Example: Avibactam[4]

  • Mechanism: DBOs do not rely on irreversible ring strain in the same manner. They bind covalently to the catalytic serine (e.g., Ser70) via a urea ring opening.

  • Crystallographic Distinction: Unlike the irreversible acyl-enzyme complex formed by penams, DBO complexes are often reversible (recyclization).

  • Data Insight: Crystal structures of Avibactam bound to CTX-M-15 (PDB: 4HBU) reveal a chair conformation of the six-membered ring that mimics the transition state of

    
    -lactam hydrolysis but resists deacylation [4].
    
Alternative 2: Boronic Acid Transition State Analogs

Example: Vaborbactam

  • Mechanism: Forms a reversible covalent tetrahedral adduct with the catalytic serine.

  • Crystallographic Distinction: Mimics the high-energy tetrahedral intermediate rather than the acyl-enzyme ground state.

Visualization: Mechanism of Action Flow

The following diagram illustrates the structural divergence in inhibition mechanisms.

MOA_FlowSubstrateFree LigandBindingNon-CovalentMichaelis ComplexSubstrate->BindingStrainRing Strain / Geometry(Woodward h)Intermediate_BLAcyl-Enzyme(Stable/Hydrolyzed)Strain->Intermediate_BLIrreversible Ring OpeningAcylationNucleophilic Attack(Ser70)Binding->AcylationBicyclicBicyclic Beta-Lactam(Penam/Carbapenem)Acylation->BicyclicDriven byDBODBO Inhibitor(Avibactam)Acylation->DBODriven byBicyclic->StrainHigh h valueIntermediate_DBOCarbamoyl-Enzyme(Reversible Recyclization)DBO->Intermediate_DBOUrea Ring Opening+ Recyclization

Caption: Structural logic flow comparing the strain-driven acylation of bicyclic

Experimental Protocol: Cryo-Trapping the Acyl-Enzyme Intermediate

Obtaining high-resolution X-ray data of


Cryo-TrappingTime-Resolved Crystallography
Protocol: "Soak-and-Freeze" Method

Objective: Capture the acyl-enzyme intermediate before deacylation occurs.

Reagents:

  • Apo-crystals of the target protein (e.g., KPC-2, TEM-1).

  • Ligand stock solution (100 mM in DMSO).

  • Cryoprotectant solution (Mother liquor + 25% Glycerol or PEG 400).

Workflow:

  • Preparation: Mix ligand into the cryoprotectant solution to achieve a final concentration of 10–50 mM (excess relative to protein).

  • Soaking (The Critical Step):

    • Transfer the apo-crystal into the ligand-cryo solution.

    • Timing: For wild-type enzymes, soak for 10–60 seconds .

    • Note: Longer soaks result in hydrolysis (empty active site) or product binding. Shorter soaks result in low occupancy.

  • Quenching:

    • Rapidly mount the crystal on a loop.[5]

    • Plunge immediately into liquid nitrogen (

      
       K).
      
    • Mechanism:[6][7][8][9][10][11] The reaction rate at

      
       K is negligible, trapping the covalent intermediate.
      
  • Data Collection: Collect X-ray diffraction data at a synchrotron source (

    
     K).[5]
    
  • Validation: Inspect the

    
     difference map at the active site Serine. Continuous electron density between Serine-O
    
    
    and the Ligand-Carbonyl confirms the covalent bond.
Alternative Strategy: Deacylation-Deficient Mutants

If the turnover is too fast for cryo-trapping, use a mutant enzyme.

  • Class A

    
    -lactamases:  Use the E166A  mutant. Glu166 activates the hydrolytic water; removing it halts the reaction at the acyl-enzyme stage, allowing for long co-crystallization times [5].
    

Protocol_WorkflowStartApo-Crystal SelectionDecisionIs Turnover Fast?Start->DecisionMutantUse E166A Mutant(Co-crystallization)Decision->MutantYes (e.g. Carbapenemase)WTUse Wild Type(Soak-and-Freeze)Decision->WTNo / ModerateDiffractionX-Ray Diffraction(100 K)Mutant->DiffractionSoakSoak in Ligand + Cryo(10 - 60 seconds)WT->SoakFreezeFlash Cool (LN2)Traps IntermediateSoak->FreezeFreeze->Diffraction

Caption: Decision tree for selecting the correct crystallographic method to visualize unstable acyl-enzyme intermediates.

References

  • Woodward, R. B. (1980).[6] Penems and related substances.[1][3][4][9][11][12][13] Philosophical Transactions of the Royal Society of London. B, Biological Sciences, 289(1036), 239-250. Link

  • Page, M. I. (1987). The mechanisms of reactions of

    
    -lactam antibiotics.[1][2][10][14][15][16] Accounts of Chemical Research, 20(11), 391-397. Link
    
  • Brammer, L., et al. (2019). Amide nitrogen pyramidalization changes lactam amide spinning. Nature Communications, 10, 1-9. Link

  • Lahiri, S. D., et al. (2013). Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC

    
    -Lactamases. Antimicrobial Agents and Chemotherapy, 57(6), 2496–2505. Link
    
  • Strynadka, N. C., et al. (1992).

    
    -lactam hydrolysis at 1.7 A resolution. Nature, 359(6397), 700-705. Link
    

Spectroscopic Fingerprinting of the 2-Azetidinone Ring: A Comparative IR Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The 2-azetidinone (β-lactam) ring is the pharmacophoric core of the most widely used antibiotic classes, including penicillins, cephalosporins, and carbapenems.[1] Its biological activity—specifically the acylation of bacterial penicillin-binding proteins (PBPs)—is directly correlated with the chemical reactivity of the amide bond. In Infrared (IR) spectroscopy, this reactivity manifests as a distinctively high-frequency carbonyl stretching vibration (


), serving as a direct "strain gauge" for the molecule.

This guide provides a technical comparison of the 2-azetidinone spectral signature against structurally related lactams and acyclic amides. It establishes IR spectroscopy not merely as an identification tool, but as a functional probe for ring strain and potential antibacterial potency.

Part 1: Fundamental Principles of Ring Strain & Vibrational Frequency

To interpret the unique IR signature of 2-azetidinone, one must understand the electronic consequences of forcing an amide group into a 4-membered ring.

The "Strain Gauge" Mechanism

In a standard acyclic amide, the carbonyl carbon is


 hybridized with a bond angle of 

. In a 4-membered beta-lactam ring, this angle is compressed to

.
  • Rehybridization: To accommodate the

    
     angle, the carbon atom diverts more 
    
    
    
    -character to the ring bonds (
    
    
    and
    
    
    ) to reduce angle strain.
  • Increased

    
    -character:  By conservation of orbitals, the exocyclic 
    
    
    
    bond to oxygen gains significantly higher
    
    
    -character.
  • Frequency Shift: Bonds with higher

    
    -character are shorter and stiffer (higher force constant), resulting in a dramatic blue-shift (higher wavenumber) for the 
    
    
    
    stretch compared to unstrained amides.

Key Insight: The higher the IR frequency, the greater the ring strain, and often, the higher the acylating potential (reactivity) of the drug.

Part 2: Comparative Analysis – 2-Azetidinone vs. Alternatives

The following data compares the 2-azetidinone ring against its 5- and 6-membered analogs (gamma- and delta-lactams) and acyclic amides. This comparison validates IR as a superior method for distinguishing ring size and strain.

Table 1: Carbonyl Stretching Frequencies ( ) of Lactam Rings
Structural ClassRing SizeHybridization StrainCharacteristic

Band (cm⁻¹)
Diagnostic Notes
2-Azetidinone (β-lactam) 4-membered High 1730 – 1780 Sharp, intense band. Diagnostic for active pharmacophore.

-Lactam (e.g., pyrrolidone)
5-memberedModerate1690 – 1710Overlaps with some ketones/acids.

-Lactam (e.g., piperidone)
6-memberedLow (Unstrained)1660 – 1680Indistinguishable from acyclic amides.
Acyclic Amide (Amide I)N/ANone1650 – 1690Broad band, sensitive to H-bonding.
Impact of Ring Fusion (Substituent Effects)

The local environment of the beta-lactam ring further modulates this frequency. Fusion to a second ring (as in clinical antibiotics) often imposes additional strain.

  • Monobactams (Monocyclic):

    
    
    
  • Penicillins (Fused to 5-membered Thiazolidine):

    
     (Increased strain due to non-planar "butterfly" shape).
    
  • Cephalosporins (Fused to 6-membered Dihydrothiazine):

    
    .
    

Part 3: Visualization of Structural Diagnostics

Diagram 1: The Ring Strain-Frequency Correlation

This diagram visualizes the inverse relationship between ring size and carbonyl frequency, highlighting the unique position of the beta-lactam ring.

RingStrain cluster_0 Reactivity & Frequency Increase Acyclic Acyclic Amide (No Strain) ~1650 cm⁻¹ Delta δ-Lactam (6-membered) ~1670 cm⁻¹ Acyclic->Delta Ring Formation Gamma γ-Lactam (5-membered) ~1700 cm⁻¹ Delta->Gamma Angle Compression Beta 2-Azetidinone (4-membered) 1730-1780 cm⁻¹ Gamma->Beta Critical Strain (Pharmacophore Active)

Caption: As ring size decreases (left to right), bond angle strain forces rehybridization, sharply increasing the carbonyl stretching frequency and chemical reactivity.

Part 4: Experimental Protocols

Protocol A: The "Anhydrous" KBr Pellet Method

Objective: Obtain a high-resolution spectrum of a solid beta-lactam antibiotic without inducing hydrolysis (ring-opening) which destroys the characteristic 1760 cm⁻¹ band.

Why this matters: Beta-lactams are hygroscopic and prone to hydrolysis. Standard "open-air" grinding can introduce enough atmospheric moisture to degrade the sample during the high-pressure pellet formation, leading to the appearance of a carboxylate band (~1600 cm⁻¹) and loss of the lactam signal.

Step-by-Step Methodology:

  • Pre-drying: Dry spectroscopic grade KBr powder at

    
     overnight. Store in a vacuum desiccator.
    
  • Sample Ratio: Mix 1–2 mg of the beta-lactam analyte with ~200 mg of dry KBr.

  • Grinding (Critical):

    • Perform grinding in an agate mortar under an IR heat lamp or inside a glove box to minimize moisture uptake.

    • Do not over-grind; excessive lattice energy can induce local heating and degradation.

  • Pressing: Evacuate the die assembly for 2 minutes before applying pressure to remove trapped air/moisture. Press at 8–10 tons for 1 minute.

  • Measurement: Immediately scan the pellet.

  • Validation: Check for a broad -OH stretch at

    
    . If strong, the pellet is wet; the carbonyl position may be compromised.
    
Protocol B: Solution Phase (Inert Solvent)

Objective: Determine the "true" frequency free from solid-state lattice effects (hydrogen bonding).

  • Solvent Choice: Use anhydrous Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ). Avoid alcohols (react with lactam).
  • Cell: Use a sealed liquid cell with NaCl or CaF2 windows (0.1 mm path length).

  • Procedure: Dissolve 5-10 mg of sample in 1 mL solvent. Inject into cell.

  • Reference: Subtract the pure solvent spectrum carefully.

Part 5: Diagnostic Workflow

Diagram 2: Identification Logic for Beta-Lactam Screening

A logical flow for confirming the presence of a 2-azetidinone ring in a synthetic intermediate.

IdentificationWorkflow Start Unknown Sample Spectrum Acquisition CheckRegion Inspect Carbonyl Region (1600 - 1800 cm⁻¹) Start->CheckRegion Band1760 Band observed at > 1730 cm⁻¹? CheckRegion->Band1760 CheckEster Check for Ester C-O (1000-1300 cm⁻¹ strong) Band1760->CheckEster Yes OtherCarbonyl Amide, Ketone, or Larger Ring Lactam Band1760->OtherCarbonyl No Yes1760 Yes No1760 No (< 1720 cm⁻¹) IsEster Ester Confirmed (Not Beta-Lactam) CheckEster->IsEster Strong C-O IsLactam 2-Azetidinone Candidate (High Probability) CheckEster->IsLactam Weak/No C-O Confirm Secondary Confirmation: Check C-N stretch (~1400 cm⁻¹) & Lack of Amide II band IsLactam->Confirm

Caption: Workflow to differentiate the high-frequency beta-lactam signal from esters and unstrained amides.

References

  • Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring. Source: The Journal of Antibiotics (1982).[2] Significance: Establishes the correlation between ring strain, bending angles, and the 1730-1780 cm⁻¹ shift. URL:[Link]

  • Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. Source: ResearchGate / Journal of Molecular Structure. Significance: Provides theoretical backing for vibrational assignments of 2-azetidinone. URL:[Link]

  • Ring Strain and C=O Stretching Frequency. Source: Chemistry Stack Exchange / Oregon State University Lecture Notes. Significance: Explains the hybridization mechanism (s-character argument) governing the frequency shift. URL:[Link]

  • FT-IR Absorption band of 2-azetidinone derivatives. Source: ResearchGate. Significance: Experimental data showing specific derivative bands in the 1692-1765 cm⁻¹ range.[3] URL:[Link]

  • Comparison of IR and NMR for Beta-Lactam Identification. Source: NIH / PubMed Central. Significance: Validates the use of spectroscopic assays for monitoring beta-lactamase activity (ring opening). URL:[Link]

Sources

Introduction: The Analytical Challenge of C7H9NO Lactam Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C7H9NO Lactams

Lactams, or cyclic amides, possessing the elemental formula C7H9NO represent a diverse group of isomers that are pivotal scaffolds in medicinal chemistry and materials science. Their structural elucidation is a critical step in drug development and chemical synthesis. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. However, the existence of numerous isomers—ranging from substituted benzolactams to various bicyclic structures—presents a significant analytical hurdle. Distinguishing between these isomers requires a profound understanding of their unique fragmentation behaviors under different ionization conditions.

This guide provides a comparative analysis of the fragmentation patterns of C7H9NO lactams, focusing on the two most prevalent ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the mechanistic details of fragment formation, offer field-proven insights into experimental design, and provide a practical protocol for researchers. Our objective is to equip scientists and drug development professionals with the expertise to confidently identify and characterize these important chemical entities.

Pillar 1: A Comparative Overview of Ionization Techniques

The choice of ionization method is the most critical parameter influencing the fragmentation pattern. The "hardness" of the ionization technique dictates the extent of fragmentation observed in the initial mass spectrum.

  • Electron Ionization (EI): A hard ionization technique typically coupled with Gas Chromatography (GC-MS). High-energy electrons (70 eV) bombard the analyte molecule, causing the ejection of an electron to form a high-energy molecular radical cation (M•+).[1] This excess energy induces extensive and complex fragmentation. While this can sometimes lead to the absence of a discernible molecular ion peak, the resulting rich fragmentation pattern serves as a unique "fingerprint" for library matching and structural confirmation.[2][3]

  • Electrospray Ionization (ESI): A soft ionization technique, ideal for analytes in solution and commonly paired with Liquid Chromatography (LC-MS). ESI generates ions by creating a fine spray of charged droplets.[4] Solvent evaporation leads to the formation of intact protonated molecules, [M+H]+, with minimal initial fragmentation.[5] This is advantageous for unequivocally determining the molecular weight. To elicit structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]+ ion is isolated and fragmented through collision-induced dissociation (CID).[6]

Pillar 2: Elucidating Fragmentation Pathways

To illustrate the comparative fragmentation, we will use a representative C7H9NO lactam isomer: 4-Methyl-1,3-dihydro-2H-isoindol-1-one . This aromatic lactam serves as an excellent model to explore the distinct fragmentation cascades initiated by EI and ESI.

Electron Ionization (EI) Fragmentation Cascade

Under EI conditions, the high-energy molecular ion (m/z 147) undergoes a series of competing fragmentation reactions. The primary cleavages are driven by the stability of the resulting radical and cationic species.

The most characteristic pathway involves the cleavage of the lactam ring, often initiated by an alpha-cleavage adjacent to the carbonyl group. A key fragmentation route is the loss of carbon monoxide (CO), a neutral loss of 28 Da, which is a hallmark of many carbonyl-containing compounds. This is followed by cleavage of the benzylic C-N bond.

G M C₇H₉NO M•+ (m/z 147) F1 Loss of CO [M - CO]•+ (m/z 119) M->F1 - CO (28 Da) F2 Loss of H• [M - H]+ (m/z 146) M->F2 - H• F3 Loss of CH₃• [M - CH₃]+ (m/z 132) M->F3 - CH₃• (Benzylic cleavage) F4 [C₇H₈N]+ (m/z 106) F1->F4 - CH•N (rearrangement)

Caption: Proposed EI fragmentation pathway for 4-Methyl-1,3-dihydro-2H-isoindol-1-one.

Key EI Fragments Explained:

  • m/z 147 (Molecular Ion, M•+): The radical cation of the parent molecule. Its presence and intensity depend on its stability.

  • m/z 146 ([M-H]+): Loss of a hydrogen radical, often from the benzylic methyl group, to form a stable conjugated cation.

  • m/z 132 ([M-CH₃]+): Loss of a methyl radical, another common benzylic cleavage, resulting in a stable acylium ion.

  • m/z 119 ([M-CO]•+): The ion resulting from the characteristic loss of a neutral CO molecule from the lactam ring.

  • m/z 106 ([C₇H₈N]+): Further fragmentation of the m/z 119 ion can lead to this stable aromatic amine fragment.

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)

With ESI, the journey begins with the stable protonated molecule [M+H]+ at m/z 148. This ion is then isolated and subjected to CID, where collisions with an inert gas induce fragmentation. The fragmentation of these even-electron ions follows different rules than the radical-driven chemistry of EI.[5] Pathways are typically charge-directed and favor the loss of stable, neutral molecules.

The most facile fragmentation is the cleavage of the four-membered ring within the β-lactam structure, which is a common pathway for β-lactam antibiotics.[7] For our isoindolone example, the protonated lactam ring is the most likely point of initial cleavage.

G M_H [M+H]+ (m/z 148) F1 Loss of H₂O [M+H - H₂O]+ (m/z 130) M_H->F1 - H₂O (18 Da) F2 Loss of NH₃ [M+H - NH₃]+ (m/z 131) M_H->F2 - NH₃ (17 Da) F3 Loss of CO + H₂O [M+H - CO - H₂O]+ (m/z 102) F1->F3 - CO (28 Da)

Caption: Proposed ESI-MS/MS fragmentation of protonated 4-Methyl-1,3-dihydro-2H-isoindol-1-one.

Key ESI-MS/MS Fragments Explained:

  • m/z 148 ([M+H]+): The protonated parent molecule, serving as the precursor ion for MS/MS analysis.

  • m/z 131 ([M+H - NH₃]+): Loss of ammonia via cleavage of the C-N bonds within the lactam ring, a common pathway for primary and secondary amides.

  • m/z 130 ([M+H - H₂O]+): Loss of water, often following a ring-opening rearrangement. This is particularly relevant for lactams which can tautomerize to a cyclic imidic acid form.

  • m/z 102 ([M+H - H₂O - CO]+): Subsequent loss of carbon monoxide from the m/z 130 fragment ion.

Pillar 3: Data Synthesis and Practical Application

Comparative Summary of Fragmentation Data

The distinct mechanisms of EI and ESI-CID produce complementary data that, when used together, provide a powerful tool for unambiguous isomer identification.

Ionization TechniqueKey CharacteristicsCommon Fragment Ions (m/z) for 4-Methylisoindol-1-oneStructural Information Provided
Electron Ionization (EI) Hard Ionization, Radical Cations147, 146, 132, 119, 106Detailed "fingerprint" spectrum, benzylic position, presence of carbonyl.
ESI-MS/MS Soft Ionization, Protonated Molecules148, 131, 130, 102Unambiguous molecular weight, pathways involving neutral losses from the lactam core.
Experimental Protocol: GC-MS Analysis of a C7H9NO Lactam

This protocol outlines a standard workflow for analyzing a thermally stable C7H9NO lactam isomer using GC-MS with electron ionization.

1. Sample Preparation: a. Prepare a stock solution of the C7H9NO lactam standard at 1 mg/mL in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). b. Create a working solution by diluting the stock solution to 10 µg/mL with the same solvent.

2. GC-MS Instrumentation and Parameters: a. Gas Chromatograph:

  • Injector: Split/Splitless, operated in splitless mode at 250°C.
  • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 80°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Final hold: Hold at 280°C for 5 minutes. b. Mass Spectrometer (EI Source):
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Energy: 70 eV.
  • Scan Range: m/z 40-250.
  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

3. Data Acquisition and Analysis: a. Inject 1 µL of the working solution into the GC-MS system. b. Acquire the total ion chromatogram (TIC) and mass spectra. c. Identify the chromatographic peak corresponding to the C7H9NO lactam. d. Extract the mass spectrum from the apex of the peak. e. Compare the acquired spectrum against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.[8] f. Manually interpret the fragmentation pattern to confirm the structure, looking for the key fragments discussed previously (e.g., losses of H•, CH₃•, CO).

Conclusion

The mass spectrometric fragmentation of C7H9NO lactams is highly dependent on the chosen ionization method. Electron ionization provides intricate, reproducible fragmentation patterns ideal for library-based identification, revealing details about side chains and aromatic systems. Conversely, electrospray ionization coupled with tandem MS offers a clear determination of molecular weight and controlled fragmentation pathways that probe the core lactam structure through characteristic neutral losses. By leveraging the complementary nature of these techniques, researchers can overcome the challenges posed by isomerism and achieve confident structural elucidation, accelerating progress in drug discovery and chemical research.

References

  • PubChem. P-Anisidine | C7H9NO | CID 7732. [Link]

  • Van Vooren, S., & Verstraete, A. G. (2021). A sensitive and high-throughput quantitative liquid chromatography high-resolution mass spectrometry method for therapeutic drug monitoring of 10 β-lactam antibiotics, linezolid and two β-lactamase inhibitors in human plasma. Biomedical Chromatography, 35(7), e5092. [Link]

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A Comparative Guide to the Reactivity of Bicyclo[4.2.0] and Bicyclo[3.2.0] Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bicyclic lactams are a cornerstone of modern synthetic and medicinal chemistry. Their unique three-dimensional structures and inherent reactivity make them valuable intermediates and pharmacophores. At the heart of their chemical behavior lies the β-lactam ring, a four-membered cyclic amide whose reactivity is profoundly influenced by the strain imparted by its fused ring system. This guide provides an in-depth comparison of the reactivity of two fundamental bicyclic lactam scaffolds: bicyclo[4.2.0]octan-7-one and bicyclo[3.2.0]heptan-6-one.

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of these two systems is crucial for rational molecular design and reaction optimization. The size of the fused carbocyclic ring—a six-membered ring in the [4.2.0] system versus a five-membered ring in the [3.2.0] system—imparts distinct stereoelectronic properties that dictate their susceptibility to nucleophilic attack. This guide will dissect these differences, supported by mechanistic principles and experimental data, to provide a clear framework for predicting and harnessing their reactivity.

The Decisive Role of Ring Strain and Amide Bond Distortion

The reactivity of a lactam is fundamentally governed by the electrophilicity of its carbonyl carbon. In a typical, unstrained amide, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group. This delocalization reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack.[1]

However, in bicyclic β-lactams, this resonance stabilization is significantly diminished. The geometric constraints of the fused ring system force the nitrogen atom into a pyramidal, sp³-like geometry, misaligning its lone pair orbital with the π-system of the carbonyl group.[2] This phenomenon, often described as amide bond distortion, is a key driver of the high reactivity of β-lactams.[3]

The critical difference between the bicyclo[4.2.0] and bicyclo[3.2.0] systems lies in the degree of this distortion. The fusion of a five-membered ring in the bicyclo[3.2.0]heptan-6-one scaffold introduces greater angle strain compared to the more flexible six-membered ring in the bicyclo[4.2.0]octan-7-one system. This increased strain further promotes the pyramidalization of the bridgehead nitrogen and enhances the electrophilicity of the lactam carbonyl, leading to a predictable hierarchy of reactivity.

G cluster_0 Bicyclo[4.2.0]octan-7-one cluster_1 Bicyclo[3.2.0]heptan-6-one 420 420 caption1 Less Strain Lower Reactivity 320 320 caption2 Greater Strain Higher Reactivity

Figure 1. Comparison of bicyclic lactam structures.

Comparative Reactivity in Nucleophilic Acyl Substitution

The most characteristic reaction of these lactams is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the opening of the four-membered ring.[4] This process generally proceeds through a two-step addition-elimination mechanism, forming a tetrahedral intermediate.[3]

G Reactants Bicyclic Lactam + Nucleophile (Nu⁻) Intermediate Tetrahedral Intermediate Reactants->Intermediate Addition (Rate-Determining Step) Products Ring-Opened Product Intermediate->Products Elimination

Figure 2. General mechanism for nucleophilic acyl substitution.

Hydrolysis: A Case Study

Alkaline hydrolysis is a classic method for probing the reactivity of lactams. The reaction begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5] Due to the principles outlined above, it is well-established that the rate of hydrolysis is directly correlated with the degree of ring strain.

Computational Insights: The Baeyer-Villiger Reaction

A Density Functional Theory (DFT) study on the Baeyer-Villiger reaction of both bicyclo[4.2.0]octan-7-one and bicyclo[3.2.0]heptan-6-one with hydrogen peroxide provides valuable comparative data.[7] Although this reaction involves oxidation of the ketone adjacent to the lactam nitrogen rather than direct attack on the lactam carbonyl, the calculated activation energies reflect the inherent strain and stability of the bicyclic systems.

CompoundReaction PathwayGibbs Free Energy of Activation (ΔG‡) (kcal/mol)[7]Thermodynamic Product
Bicyclo[3.2.0]heptan-6-one P3 (Kinetically Favored) 24.16 Favored
P433.19Disfavored
Bicyclo[4.2.0]octan-7-one P1 (Kinetically Favored) 25.21 Favored
P230.70Disfavored
Table 1. Comparative DFT data for the Baeyer-Villiger reaction.[7]

The data indicates that the most favorable reaction pathway for bicyclo[3.2.0]heptan-6-one has a lower activation energy than the most favorable pathway for bicyclo[4.2.0]octan-7-one. This suggests a higher intrinsic reactivity for the [3.2.0] system, consistent with the ring strain hypothesis.

Summary of Reactivity Comparison

FeatureBicyclo[4.2.0]octan-7-oneBicyclo[3.2.0]heptan-6-oneRationale
Fused Ring Size 6-membered (Cyclohexane)5-membered (Cyclopentane)Structural definition.
Ring Strain LowerHigherA fused 5-membered ring imparts greater angle strain on the 4-membered lactam ring.
Amide Resonance Moderately inhibitedSeverely inhibitedIncreased pyramidalization of the bridgehead nitrogen in the more strained system.[2]
Carbonyl Electrophilicity LowerHigherReduced resonance donation from nitrogen increases the partial positive charge on the carbonyl carbon.[1]
Predicted Reactivity Less Reactive More Reactive Directly correlated with ring strain and carbonyl electrophilicity.

Experimental Protocol: Kinetic Analysis of Alkaline Hydrolysis

This protocol provides a general framework for comparing the hydrolytic stability of the two bicyclic lactams using UV-Vis spectrophotometry. The rate of hydrolysis is monitored by observing the decrease in the UV absorbance of the lactam carbonyl group over time.

G cluster_workflow Experimental Workflow A 1. Prepare Stock Solutions - Lactam in Acetonitrile - NaOH in Water B 2. Set up Reaction - Equilibrate buffer (e.g., pH 10) in cuvette at 25°C - Initiate reaction by adding lactam stock A->B C 3. Monitor Reaction - Record UV absorbance at λ_max (e.g., ~220 nm) over time B->C D 4. Data Analysis - Plot ln(A_t - A_∞) vs. time - Determine pseudo-first-order rate constant (k_obs) from slope C->D E 5. Calculate Second-Order Rate Constant - k_OH = k_obs / [OH⁻] D->E

Figure 3. Workflow for kinetic analysis of lactam hydrolysis.

Methodology
  • Materials and Reagents:

    • Bicyclo[4.2.0]octan-7-one

    • Bicyclo[3.2.0]heptan-6-one

    • Acetonitrile (Spectroscopic grade)

    • Sodium Hydroxide (NaOH)

    • Potassium Chloride (KCl) for maintaining ionic strength

    • Buffer solution (e.g., Carbonate buffer, pH 10.0)

    • Deionized water

  • Instrumentation:

    • UV-Vis Spectrophotometer with a thermostatted cuvette holder.

    • pH meter

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Preparation of Solutions:

      • Prepare a 10 mM stock solution of each lactam in acetonitrile.

      • Prepare a 0.1 M NaOH stock solution in deionized water.

      • Prepare the reaction buffer (e.g., 0.1 M carbonate buffer, pH 10.0, with ionic strength adjusted to 0.5 M with KCl).

    • Kinetic Measurement:

      • Set the spectrophotometer to the predetermined λ_max of the lactam carbonyl absorbance and thermostat the cuvette holder to 25.0 ± 0.1 °C.

      • Pipette 3.0 mL of the reaction buffer into a quartz cuvette and allow it to thermally equilibrate for 10 minutes.

      • Initiate the reaction by rapidly injecting a small aliquot (e.g., 30 µL) of the lactam stock solution into the cuvette. The final lactam concentration should be ~0.1 mM.

      • Immediately begin recording the absorbance at fixed time intervals until the reaction is complete (i.e., absorbance reading is stable).

    • Data Analysis:

      • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to the first-order rate equation: At = (A0 - A∞)e-kobst + A∞

      • Alternatively, a plot of ln(At - A∞) versus time will yield a straight line with a slope of -kobs.

      • The second-order rate constant for hydroxide-catalyzed hydrolysis (kOH) is calculated by dividing kobs by the concentration of hydroxide ions: kOH = kobs / [OH⁻]

  • Self-Validation and Control:

    • Each kinetic run should be performed in triplicate to ensure reproducibility.

    • The stability of the lactam in a neutral buffer (e.g., pH 7.4) should be assessed as a control to account for any uncatalyzed hydrolysis.

    • The pH of the reaction buffer should be measured before and after each kinetic run to ensure it remains constant.

Conclusion

The reactivity of bicyclo[4.2.0]octan-7-one and bicyclo[3.2.0]heptan-6-one is primarily dictated by the degree of ring strain imposed by their fused carbocyclic frameworks. The more constrained bicyclo[3.2.0] system exhibits greater amide bond distortion, leading to a more electrophilic carbonyl and, consequently, a higher susceptibility to nucleophilic attack. This fundamental principle makes bicyclo[3.2.0]heptan-6-one the more reactive of the two lactams. This understanding is not merely academic; it provides a predictive tool for chemists in designing synthetic routes, developing novel antibiotics that can effectively acylate bacterial enzymes, and creating other bioactive molecules where controlled reactivity is paramount.

References

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A Comparative Guide to Purity Analysis of 7-azabicyclo[4.2.0]oct-3-en-8-one: Reference Standards and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The compound 7-azabicyclo[4.2.0]oct-3-en-8-one is a critical building block in the synthesis of carbapenem antibiotics. The purity of this intermediate is paramount, as any impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 7-azabicyclo[4.2.0]oct-3-en-8-one, with a focus on the establishment of reliable reference standards.

The Central Role of Reference Standards

A well-characterized reference standard is the cornerstone of any accurate analytical measurement. For 7-azabicyclo[4.2.0]oct-3-en-8-one, a commercially available, certified reference standard from a major pharmacopeia (such as USP or EP) may not always be readily accessible, as is often the case for early-stage intermediates. One major chemical supplier, Sigma-Aldrich, notes that they do not provide analytical data for this product and that the buyer is responsible for confirming its identity and purity. In such instances, the qualification of an in-house primary or secondary reference standard is a mandatory step.

The qualification process should be a rigorous exercise to confirm the identity, purity, and potency of the chosen batch. This process is guided by principles outlined in ICH guidelines Q6A, Q2, Q6B, and Q7A[1][2][3][4].

Key Steps for In-House Reference Standard Qualification:

  • Sourcing and Selection: A high-purity batch of 7-azabicyclo[4.2.0]oct-3-en-8-one should be selected. Further purification may be necessary to ensure it is of the highest possible purity[5].

  • Identity Confirmation: A comprehensive structural elucidation should be performed using techniques such as NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Purity Assessment: A combination of chromatographic and other analytical techniques should be employed to assess purity and identify any potential impurities.

  • Stability Studies: The stability of the reference standard under defined storage conditions must be established to assign a valid shelf-life.

  • Documentation: All qualification activities must be meticulously documented in a comprehensive certificate of analysis.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity analysis is dictated by the nature of the compound, the potential impurities, and the intended application of the data (e.g., routine quality control vs. in-depth characterization). Below is a comparison of the most relevant techniques for 7-azabicyclo[4.2.0]oct-3-en-8-one.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis and the most common technique for assessing the purity of non-volatile organic compounds like 7-azabicyclo[4.2.0]oct-3-en-8-one. A reversed-phase HPLC method with UV detection is typically the first choice.

Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase). The components of the sample are separated based on their differential partitioning between the mobile phase and a stationary phase packed in a column. A UV detector measures the absorbance of the eluting components, allowing for their quantification.

Workflow for HPLC Method Development:

Caption: Key steps involved in performing a quantitative NMR experiment for purity determination.

Experimental Protocol: ¹H qNMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Select a certified internal standard with high purity, stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10 mg of the 7-azabicyclo[4.2.0]oct-3-en-8-one sample.

    • Accurately weigh about 10 mg of the internal standard.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing: Process the spectrum (phasing, baseline correction) and carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Chiral Separation

The synthesis of 7-azabicyclo[4.2.0]oct-3-en-8-one can potentially lead to the formation of different stereoisomers. As the biological activity of chiral molecules is often stereospecific, it is crucial to assess the enantiomeric purity. [6]Chiral HPLC or chiral GC are the methods of choice for this purpose.

Principle: Chiral separation techniques utilize a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to different retention times and thus their separation.

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system.

  • Column: A chiral column based on a polysaccharide derivative (e.g., cellulose or amylose) or a cyclodextrin-based CSP is often effective for the separation of lactams. [7]3. Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and analyte.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at an appropriate wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities. For a compound like 7-azabicyclo[4.2.0]oct-3-en-8-one, it is particularly useful for detecting residual solvents and volatile process-related impurities. The compound itself may require derivatization to increase its volatility for GC analysis.

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase in a long capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments, providing a unique "fingerprint" for identification.

Comparative Summary of Analytical Techniques

Technique Primary Application Advantages Disadvantages
HPLC-UV General purity assessment, quantification of known and unknown impurities.Robust, reproducible, widely available, suitable for non-volatile compounds.Requires a reference standard for quantification, may not separate all impurities.
qNMR Absolute purity determination, qualification of reference standards.Does not require an analyte-specific reference standard, provides structural information.Lower sensitivity than HPLC, requires a high-field NMR spectrometer.
Chiral HPLC/GC Determination of enantiomeric purity.The only way to separate and quantify enantiomers.Requires specialized and often expensive chiral columns, method development can be challenging.
GC-MS Analysis of volatile impurities (e.g., residual solvents).High sensitivity and specificity for volatile compounds, provides structural information for identification.Not suitable for non-volatile compounds without derivatization, potential for thermal degradation of the analyte.

Decision Guide for Method Selection

Method_Selection Start What is the analytical goal? Q1 Routine Purity Check? Start->Q1 Q2 Qualify a Reference Standard? Start->Q2 Q3 Assess Stereoisomeric Purity? Start->Q3 Q4 Analyze Volatile Impurities? Start->Q4 HPLC Use HPLC-UV Q1->HPLC Yes qNMR Use qNMR Q2->qNMR Yes Chiral Use Chiral HPLC/GC Q3->Chiral Yes GCMS Use GC-MS Q4->GCMS Yes

Caption: A decision tree to guide the selection of the most appropriate analytical method.

Conclusion

The purity analysis of 7-azabicyclo[4.2.0]oct-3-en-8-one requires a multi-faceted approach. While reversed-phase HPLC is the primary tool for routine quality control, it must be supported by a well-characterized reference standard. Quantitative NMR is an invaluable technique for the absolute purity determination and qualification of such in-house standards. Furthermore, given the chiral nature of the molecule, dedicated chiral separation methods are essential to ensure the correct stereoisomeric form is being produced. Finally, GC-MS plays a crucial role in controlling volatile impurities. By employing a combination of these orthogonal techniques, researchers and drug development professionals can ensure the quality and consistency of this critical carbapenem intermediate, ultimately contributing to the safety and efficacy of life-saving antibiotics.

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